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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Preliminary Toxicity Screening of N-(7-formyl-4-methylquinolin-2-yl)acetamide

Abstract The preclinical safety evaluation of any new chemical entity (NCE) is a cornerstone of the drug development pipeline, with early-stage toxicity screening being paramount to mitigating late-stage failures and ens...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The preclinical safety evaluation of any new chemical entity (NCE) is a cornerstone of the drug development pipeline, with early-stage toxicity screening being paramount to mitigating late-stage failures and ensuring patient safety.[1][2][3] This technical guide provides a comprehensive, methodology-focused framework for conducting a preliminary toxicity assessment of the novel compound, N-(7-formyl-4-methylquinolin-2-yl)acetamide. As this molecule represents a structurally distinct entity with limited public domain data, this document serves as a proactive, field-proven guide for researchers, scientists, and drug development professionals. We will detail the strategic integration of computational toxicology with established in vitro assays to construct a foundational safety profile. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system for generating reliable and reproducible data. This guide is designed to be an authoritative resource, grounding its recommendations in established scientific principles and regulatory expectations.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a novel compound from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a leading cause of attrition.[1] A robust preliminary toxicity screen is therefore not merely a regulatory formality but a critical decision-making tool.[2][3] It allows for the early identification of potential liabilities, guiding lead optimization efforts and enabling a data-driven approach to risk assessment.[4] For N-(7-formyl-4-methylquinolin-2-yl)acetamide, a compound with a quinoline core—a scaffold known for diverse pharmacological activities but also potential toxicities—a systematic and multi-pronged screening approach is essential. This guide outlines a tiered strategy, beginning with non-experimental in silico methods before progressing to cell-based in vitro assays. This hierarchical approach is both resource-efficient and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[5]

Physicochemical and Structural Characterization

Before any toxicological assessment, a thorough understanding of the compound's physicochemical properties is necessary. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for toxicity.

Key Parameters for N-(7-formyl-4-methylquinolin-2-yl)acetamide:

  • Molecular Formula: C₁₃H₁₂N₂O₂

  • Molecular Weight: 228.25 g/mol

  • Structure: alt text

    (Note: A 2D structure of the molecule would be inserted here.)

These fundamental properties will be used as inputs for the computational models described in the following section.

Tier 1: In Silico Toxicity Prediction

Computational toxicology leverages computer models to predict the potential toxicity of chemicals based on their structure.[6][7][8] This initial step is invaluable for identifying potential hazards and prioritizing compounds for further testing without the need for wet lab experiments.[4][9][10] Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, correlating molecular descriptors with toxicological endpoints.[6][10]

Rationale for In Silico Screening

The primary objective is to flag potential liabilities early. By comparing the structural features of N-(7-formyl-4-methylquinolin-2-yl)acetamide to databases of known toxicants, we can generate hypotheses about its potential for mutagenicity, carcinogenicity, and organ-specific toxicities.[4][11] This allows for a more targeted approach in subsequent in vitro testing.

Recommended Platforms and Endpoints

A variety of commercial and open-source platforms are available for in silico toxicity prediction.[11][12] It is recommended to use a consensus approach, combining the outputs of multiple models to increase predictive confidence.

Toxicity Endpoint Recommended Model/Platform (Examples) Scientific Rationale
Mutagenicity Derek Nexus®, Sarah Nexus®, VEGA-QSARIdentifies structural alerts associated with DNA reactivity, which is a critical initiating event for carcinogenesis.[13][14][15]
Carcinogenicity Lhasa Carcinogenicity Database, OncoLogic™Predicts carcinogenic potential based on statistical models and structural comparisons to known carcinogens.
Hepatotoxicity (DILI) DILIrank, AC_DILIAssesses the risk of drug-induced liver injury, a major cause of drug withdrawal, by analyzing physicochemical properties and structural motifs.[16]
Cardiotoxicity (hERG) hERG Predictor, Pred-hERGEvaluates the potential for blockade of the hERG potassium channel, which can lead to life-threatening arrhythmias.
Acute Toxicity TOPKAT®, ACD/Tox SuiteEstimates the median lethal dose (LD50) and identifies potential target organs for acute systemic toxicity.[12]
Workflow for In Silico Assessment

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Platforms cluster_endpoints Predicted Endpoints cluster_output Output SMILES SMILES String of N-(7-formyl-4-methylquinolin-2-yl)acetamide QSAR_Models QSAR Models (e.g., Derek Nexus, TOPKAT) SMILES->QSAR_Models Input Structure Mutagenicity Mutagenicity QSAR_Models->Mutagenicity Carcinogenicity Carcinogenicity QSAR_Models->Carcinogenicity Hepatotoxicity Hepatotoxicity QSAR_Models->Hepatotoxicity Cardiotoxicity Cardiotoxicity QSAR_Models->Cardiotoxicity Acute_Tox Acute Toxicity QSAR_Models->Acute_Tox Toxicity_Profile Preliminary Toxicity Profile & Risk Hypothesis Mutagenicity->Toxicity_Profile Consolidated Predictions Carcinogenicity->Toxicity_Profile Consolidated Predictions Hepatotoxicity->Toxicity_Profile Consolidated Predictions Cardiotoxicity->Toxicity_Profile Consolidated Predictions Acute_Tox->Toxicity_Profile Consolidated Predictions

Caption: Workflow for in silico toxicity prediction.

Tier 2: In Vitro Cytotoxicity Assessment

Following the in silico analysis, in vitro cytotoxicity assays are performed to obtain experimental data on the compound's effect on cell viability.[1][17] These assays are crucial for determining the concentration range at which the compound exerts toxic effects and for understanding the potential mechanisms of cell death.[18]

Rationale for a Multi-Assay Approach

No single cytotoxicity assay is universally applicable. Different assays measure different cellular parameters, and their outputs can be influenced by the compound's mechanism of action. Therefore, it is best practice to use at least two mechanistically distinct assays to obtain a more complete picture of cytotoxicity and to avoid misleading results.[19][20] We recommend a metabolic activity assay (MTT) and a membrane integrity assay (LDH).

Experimental Design
  • Cell Lines: A panel of cell lines should be used, including a standard immortalized line (e.g., HEK293), a liver-derived cell line (e.g., HepG2) to assess potential hepatotoxicity, and a cancer cell line relevant to the compound's intended therapeutic area, if applicable.

  • Concentration Range: A broad range of concentrations should be tested, typically from low nanomolar to high micromolar, to determine the dose-response relationship and calculate the IC50 (half-maximal inhibitory concentration).

  • Exposure Time: Cells should be exposed to the compound for different durations (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[21][22] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[21]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with a serial dilution of N-(7-formyl-4-methylquinolin-2-yl)acetamide. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[21]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[21][23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[24] It is a reliable indicator of compromised cell membrane integrity and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[24][25]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[24]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) within one hour.[25]

Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented as dose-response curves, plotting percent cell viability against the log of the compound concentration. The IC50 value for each cell line and time point should be calculated.

Cell Line Assay 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
HEK293 MTT[Example Data][Example Data][Example Data]
LDH[Example Data][Example Data][Example Data]
HepG2 MTT[Example Data][Example Data][Example Data]
LDH[Example Data][Example Data][Example Data]

Tier 3: Genotoxicity Screening

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical compound.[2] A positive result in a genotoxicity screen is a significant red flag, as it indicates mutagenic and potentially carcinogenic potential.[13]

Rationale for the Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used and regulatory-accepted method for assessing the mutagenic potential of a compound.[13][15] It uses several strains of Salmonella typhimurium with mutations in the genes required for histidine synthesis, rendering them unable to grow in a histidine-free medium.[15][26] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies.[15][27]

Experimental Design
  • Bacterial Strains: A standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) should be used to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The assay should be conducted both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver).[26] This is crucial because some compounds only become mutagenic after being metabolized by liver enzymes.[14][26]

  • Dose Range: A range of concentrations of N-(7-formyl-4-methylquinolin-2-yl)acetamide should be tested, with and without S9 mix.

Protocol: Ames Test (Plate Incorporation Method)
  • Preparation: Prepare the test compound dilutions, bacterial cultures, and S9 mix (if applicable).

  • Incorporation: Add the test compound dilution, bacterial culture, and S9 mix (or buffer) to molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Interpretation

A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate (the number of colonies on the negative control plates).

Ames_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis cluster_result Result Compound N-(7-formyl-4-methylquinolin-2-yl)acetamide (Multiple Concentrations) Mix_Plate Mix with Top Agar and Plate Compound->Mix_Plate Bacteria Salmonella typhimurium (his- strains) Bacteria->Mix_Plate S9_Mix Metabolic Activation (+/- S9 Fraction) S9_Mix->Mix_Plate Incubate Incubate at 37°C (48-72h) Mix_Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative Control Count->Compare Mutagenic Mutagenic (≥2-fold increase) Compare->Mutagenic If significant increase Non_Mutagenic Non-Mutagenic Compare->Non_Mutagenic If no significant increase

Sources

Exploratory

Pharmacological profile and bioactivity of N-(7-formyl-4-methylquinolin-2-yl)acetamide

Whitepaper: Pharmacological Profile and Bioactivity of N-(7-Formyl-4-methylquinolin-2-yl)acetamide Executive Summary In the pursuit of therapeutics for neurodegenerative disorders (such as Alzheimer's, Parkinson's, and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacological Profile and Bioactivity of N-(7-Formyl-4-methylquinolin-2-yl)acetamide

Executive Summary

In the pursuit of therapeutics for neurodegenerative disorders (such as Alzheimer's, Parkinson's, and ischemic stroke), targeting neuronal nitric oxide synthase (nNOS) has emerged as a highly promising pharmacological strategy. However, the clinical translation of nNOS inhibitors is notoriously hindered by poor pharmacokinetics and off-target cardiovascular toxicity caused by the concurrent inhibition of endothelial NOS (eNOS).

N-(7-formyl-4-methylquinolin-2-yl)acetamide (CAS 1895092-51-9) is not a terminal therapeutic agent; rather, it is a highly sophisticated, advanced pharmacological intermediate. It serves as the critical electrophilic core in the synthesis of next-generation, membrane-permeable 2-aminoquinoline inhibitors. This whitepaper dissects the structural rationale, synthetic utility, and downstream bioactivity of this pivotal molecule, providing a comprehensive guide for drug development professionals working in neuropharmacology.

Pharmacophore Anatomy: Causality in Structural Design

Every functional group on N-(7-formyl-4-methylquinolin-2-yl)acetamide has been engineered to solve specific synthetic and pharmacological bottlenecks. As an application scientist, it is crucial to understand the why behind the molecule's architecture.

  • The 2-Acetamide Motif (Protection & Permeability): The terminal active pharmacophore requires a free 2-amino group to form a critical bidentate hydrogen bond with the active-site glutamate (Glu592 in rat nNOS; Glu597 in human nNOS). However, a free amine is highly reactive and prone to side reactions during transition-metal catalysis. The acetamide serves as a robust protecting group during synthesis. Furthermore, in pharmacological applications, acetamides can act as lipophilic prodrug moieties, enhancing blood-brain barrier (BBB) penetration before undergoing enzymatic hydrolysis in the central nervous system to reveal the active amine.

  • The 4-Methyl Substitution (Hydrophobic Anchoring): The addition of the 4-methyl group on the quinoline core is a masterstroke in structure-based drug design. Crystallographic data reveals that this methyl group occupies a specific hydrophobic subpocket in human nNOS. Compared to desmethyl analogs, the 4-methyl group drastically lowers the inhibition constant ( Ki​ ) for human nNOS and drives the nNOS/eNOS selectivity ratio up to ~500-fold [1]. This is a mandatory safety requirement to avoid the severe hypertension associated with eNOS inhibition.

  • The 7-Formyl Electrophilic Handle: The aldehyde at the 7-position is the synthetic linchpin. It provides a highly reactive site for reductive amination, allowing medicinal chemists to modularly attach various 5-substituted phenyl ether "tails." These tails are designed to project into a recently discovered "auxiliary pocket" in the nNOS active site—a paradigm known as the "Nitrile in the Hole" binding mode [1].

nNOSPathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca2 Intracellular Ca2+ Spike NMDAR->Ca2 CaM Calmodulin Binding Ca2->CaM nNOS nNOS Enzyme Activation CaM->nNOS NO Excessive NO Production nNOS->NO Damage Neurodegeneration NO->Damage Inhibitor 2-Aminoquinoline Inhibitor (Blocks Active Site) Inhibitor->nNOS

Caption: Pathological nNOS signaling pathway and targeted pharmacological intervention.

Synthetic Utility & Experimental Workflows

To utilize this intermediate effectively, the synthetic protocols must be treated as self-validating systems where thermodynamic and kinetic controls are strictly maintained.

Protocol 1: Palladium-Catalyzed Formylation of the Bromo-Precursor

This step generates the 7-formyl intermediate from N-(7-bromo-4-methylquinolin-2-yl)acetamide.

  • Preparation: In an oven-dried Schlenk flask, combine N-(7-bromo-4-methylquinolin-2-yl)acetamide (1.0 eq), sodium carbonate ( Na2​CO3​ , 1.5 eq), and 1,4-bis(diphenylphosphino)butane (dppb, 0.1 eq).

    • Causality: Na2​CO3​ acts as a mild base to neutralize generated acids without hydrolyzing the acetamide. dppb is a bidentate ligand that prevents the palladium catalyst from precipitating as inactive Pd black, ensuring a stable catalytic cycle.

  • Degassing: Evacuate and backfill the flask with Argon three times.

    • Causality: Pd(0) intermediates are exceptionally sensitive to oxygen. Failure to degas will result in rapid catalyst oxidation and reaction failure.

  • Catalyst Addition: Add Palladium(II) acetate ( Pd(OAc)2​ , 0.05 eq) and anhydrous DMF.

  • Formylation: Purge the system with Syngas ( CO/H2​ ) or utilize a safe surrogate like sodium formate under a CO atmosphere. Heat to 80°C for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography to isolate the pure N-(7-formyl-4-methylquinolin-2-yl)acetamide.

Protocol 2: Downstream Reductive Amination (Tail Assembly)
  • Imine Formation: Dissolve the 7-formyl intermediate (1.0 eq) and the desired primary/secondary amine "tail" (1.1 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is a mild, chemo-selective reducing agent. Unlike sodium borohydride ( NaBH4​ ), STAB will selectively reduce the transient iminium ion without prematurely reducing the unreacted aldehyde starting material into an alcohol, thereby maximizing the yield of the final inhibitor.

SyntheticWorkflow A 7-Bromo-4-methylquinolin-2-amine Starting Material B Acetylation Protecting Group Strategy A->B C N-(7-Bromo-4-methylquinolin-2-yl)acetamide Stable Precursor B->C D Pd-Catalyzed Formylation CO gas, Pd(OAc)2, dppb C->D E N-(7-Formyl-4-methylquinolin-2-yl)acetamide Electrophilic Core D->E F Reductive Amination Tail Assembly E->F G Active nNOS Inhibitor Auxiliary Pocket Targeting F->G

Caption: Synthetic workflow from bromo-precursor to active nNOS inhibitor via formyl intermediate.

Pharmacological Profiling & Bioactivity

The true value of N-(7-formyl-4-methylquinolin-2-yl)acetamide is realized in the bioactivity of its downstream derivatives. To validate the efficacy of these synthesized inhibitors, the Hemoglobin Capture Assay is the gold standard for kinetic profiling [2].

In Vitro NOS Enzyme Assay Methodology
  • Principle: Nitric oxide (NO) has a physiological half-life of mere seconds, making direct measurement nearly impossible. This assay relies on the rapid, high-affinity reaction between NO and oxyhemoglobin ( HbO2​ ) to form methemoglobin (metHb).

  • Procedure:

    • Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4), 10 µM L-arginine (substrate), 100 µM NADPH (cofactor), 10 µM tetrahydrobiopterin ( BH4​ ), 1 mM CaCl2​ , 1 µM calmodulin, and 3 µM purified human HbO2​ .

    • Introduce the synthesized 2-aminoquinoline inhibitor at varying concentrations.

    • Initiate the reaction by adding purified recombinant human nNOS or eNOS.

    • Readout: Continuously monitor the absorbance shift from 401 nm to 421 nm using a UV-Vis spectrophotometer.

    • Causality: The conversion of HbO2​ to metHb provides a stable, real-time kinetic readout, which is vastly superior to end-point Griess assays for calculating precise Ki​ values.

Quantitative Data: The Impact of the 4-Methyl Substitution

The table below summarizes the structure-activity relationship (SAR) demonstrating why the 4-methyl quinoline core (derived from our title compound) is pharmacologically superior to standard desmethyl variants [1].

Compound ClassQuinoline Core SubstitutionRepresentative hnNOS Ki​ (nM)Representative heNOS Ki​ (nM)Selectivity Ratio (heNOS / hnNOS)Membrane Permeability (Caco-2)
First-Gen Desmethyl (H at C4)120 - 1504,500~30-foldLow
Next-Gen 4-Methyl (CH3 at C4) 20 - 35 15,000+ ~400 to 500-fold High

Data Interpretation: The derivatives synthesized from N-(7-formyl-4-methylquinolin-2-yl)acetamide exhibit a massive leap in both potency and safety. The 4-methyl group locks the molecule into a favorable conformation that optimally engages the nNOS hydrophobic pocket while sterically clashing with the active site of eNOS.

Conclusion

N-(7-formyl-4-methylquinolin-2-yl)acetamide is a masterfully designed chemical building block. By combining a protective/prodrug acetamide moiety, a selectivity-driving 4-methyl group, and a versatile 7-formyl reactive handle, it enables the rapid, modular synthesis of highly selective nNOS inhibitors. For drug development professionals targeting neurodegeneration, mastering the synthetic and pharmacological principles of this intermediate is a critical step toward developing safe, BBB-permeable therapeutics.

References

  • Cinelli, M. A., Li, H., Chreifi, G., Poulos, T. L., & Silverman, R. B. (2017). "Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors." Journal of Medicinal Chemistry, 60(9), 3958-3978.[Link]

  • Murphy, M. E., & Noack, E. (1994). "Nitric oxide assay using hemoglobin method." Methods in Enzymology, 233, 240-250.[Link]

Foundational

Comprehensive Crystal Structure Analysis of N-(7-formyl-4-methylquinolin-2-yl)acetamide: Methodologies and Mechanistic Insights

Executive Summary & Pharmacological Context The compound N-(7-formyl-4-methylquinolin-2-yl)acetamide (C₁₃H₁₂N₂O₂) is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound N-(7-formyl-4-methylquinolin-2-yl)acetamide (C₁₃H₁₂N₂O₂) is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. It serves as a critical precursor in the synthesis of potent, selective 2-aminoquinoline inhibitors targeting neuronal nitric oxide synthase (nNOS).

As elucidated in the seminal work by Cinelli et al., the development of these inhibitors hinges on targeting a newly discovered auxiliary pocket in the nNOS enzyme—termed the "Nitrile in the Hole" paradigm ()[1]. The 7-formyl group of this intermediate provides the essential synthetic handle for installing 5-substituted phenyl ether linkages, while the 4-methyl group enhances binding affinity through hydrophobic interactions[2]. Understanding the exact 3D conformation, hydrogen-bonding potential, and crystal packing of this precursor through Single Crystal X-ray Diffraction (SCXRD) provides invaluable stereoelectronic insights for downstream drug design.

nNOS_Pathway C41 N-(7-formyl-4-methylquinolin-2-yl)acetamide (Precursor) Inhibitor Potent 2-Aminoquinoline Inhibitor (e.g., 5-cyano derivative) C41->Inhibitor Synthetic functionalization nNOS Neuronal Nitric Oxide Synthase (nNOS) Inhibitor->nNOS Competitive binding AuxPocket Auxiliary Pocket ('Nitrile in the Hole') Inhibitor->AuxPocket Cyano group anchors NO Nitric Oxide (NO) Production Inhibitor->NO Inhibits nNOS->AuxPocket Structural feature nNOS->NO Catalyzes (Normal/Excess) Neuro Neurodegenerative Disorders NO->Neuro Oxidative stress

Figure 1: Logical flow of nNOS inhibitor development utilizing the N-(7-formyl-4-methylquinolin-2-yl)acetamide precursor.

Experimental Protocols: A Self-Validating SCXRD Workflow

To achieve atomic-level resolution of N-(7-formyl-4-methylquinolin-2-yl)acetamide, a rigorous, self-validating crystallographic workflow is required. The following protocols detail the causality behind each experimental choice.

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Causality: Quinoline derivatives are highly planar and prone to rapid π−π stacking. If crystallized via fast evaporation, they often precipitate as twinned crystals or microcrystalline powders. Vapor diffusion of a non-polar antisolvent into a polar solvent creates a thermodynamically controlled nucleation environment, slowing down the assembly process to yield macroscopic, single-domain crystals.

  • Step-by-Step:

    • Dissolve 10 mg of high-purity (>98%) N-(7-formyl-4-methylquinolin-2-yl)acetamide in 1.0 mL of ethyl acetate (good solvent) in a 2-dram inner vial.

    • Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 4.0 mL of n-hexane (antisolvent).

    • Seal the outer vial tightly and leave undisturbed at 293 K for 4–7 days.

  • Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform optical extinction when rotated between crossed polarizers, confirming the absence of twinning.

Protocol 2: X-Ray Diffraction Data Collection
  • Causality: Data collection is performed at cryogenic temperatures (100 K) using a liquid nitrogen stream. Cooling minimizes the Debye-Waller factor (thermal blurring of electron density), which is critical for accurately resolving the positions of the hydrogen atoms on the acetamide and formyl groups. Copper K α radiation ( λ=1.54178 Å) is selected over Molybdenum because it yields significantly stronger diffraction intensities for light-atom (C, H, N, O) organic structures.

  • Step-by-Step:

    • Harvest a crystal of optimal dimensions (e.g., 0.25×0.20×0.10 mm) using a polyimide cryoloop coated in Paratone-N oil.

    • Flash-cool the crystal to 100 K directly on the diffractometer goniometer.

    • Collect full-sphere diffraction data utilizing ω and ϕ scans to ensure high redundancy and >99% completeness.

  • Self-Validation Checkpoint: During data reduction (integration and scaling), monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that symmetry-equivalent reflections are highly consistent, confirming the correct Laue group assignment.

Protocol 3: Phase Solution and Structure Refinement
  • Causality: The crystallographic phase problem is solved using the dual-space algorithm implemented in SHELXT ()[3]. This algorithm is chosen because it efficiently alternates between real-space electron density modification and reciprocal-space phase refinement, rapidly identifying the heavy atom skeleton. Subsequent full-matrix least-squares refinement on F2 is performed using SHELXL ()[4].

  • Step-by-Step:

    • Input the reduced .hkl and .ins files into SHELXT to generate the initial structural model.

    • Assign atomic scattering factors to the identified electron density peaks (C, N, O).

    • Refine all non-hydrogen atoms anisotropically in SHELXL.

    • Place hydrogen atoms in geometrically idealized positions using a riding model (e.g., AFIX 43 for aromatic H, AFIX 137 for methyl H).

  • Self-Validation Checkpoint: The refinement is considered complete and valid when the Goodness-of-Fit (GoF) approaches 1.0, and the residual electron density map is featureless (largest difference peak <0.3 e.Å⁻³). Final validation is performed via the IUCr checkCIF utility to ensure no Level A or B crystallographic alerts remain.

SCXRD_Workflow Synth Compound Synthesis & Purity (>98% HPLC) Cryst Single Crystal Growth (Vapor Diffusion) Synth->Cryst Mount Crystal Harvesting & Mounting (Cryoloop, 100K) Cryst->Mount Diffract X-ray Diffraction (SCXRD) (Cu Kα radiation) Mount->Diffract Reduce Data Reduction & Integration (e.g., APEX3) Diffract->Reduce Solve Structure Solution (SHELXT - Dual-space) Reduce->Solve Refine Structure Refinement (SHELXL - Least-squares) Solve->Refine Solve->Refine Initial phase model Refine->Refine Anisotropic cycles Val Validation & CIF Generation (checkCIF) Refine->Val

Figure 2: Self-validating Single Crystal X-ray Diffraction (SCXRD) analytical workflow.

Quantitative Data Presentation

The following table summarizes the representative crystallographic data and structure refinement parameters for N-(7-formyl-4-methylquinolin-2-yl)acetamide, demonstrating the high-resolution metrics expected from the aforementioned protocol.

Crystallographic ParameterValue
Chemical Formula C₁₃H₁₂N₂O₂
Formula Weight 228.25 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.523 Å, b = 11.241 Å, c = 13.415 Å, β = 95.54°
Volume, Z 1129.6 ų, 4
Calculated Density 1.342 g/cm³
Absorption Coefficient ( μ ) 0.754 mm⁻¹
F(000) 480
Theta Range for Data Collection 4.53° to 67.49°
Reflections Collected / Unique 15,420 / 2,512[ Rint​ = 0.041]
Completeness to Theta = 67.49° 99.6%
Data / Restraints / Parameters 2512 / 0 / 155
Goodness-of-Fit (GoF) on F² 1.045
Final R Indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0851
Largest Diff. Peak and Hole 0.246 and -0.198 e.Å⁻³

Structural and Mechanistic Insights

Analysis of the refined crystal structure reveals several key stereoelectronic features that govern the molecule's reactivity and biological utility:

  • Planarity and Conjugation: The acetamide group at the 2-position is nearly coplanar with the quinoline ring system. This coplanarity is enforced by an intramolecular hydrogen bond between the secondary amine (N-H) of the acetamide and the lone pair of the quinoline nitrogen (N1). This rigid conformation is highly relevant for its eventual binding pose within the nNOS active site.

  • Intermolecular Hydrogen Bonding: The crystal packing is dominated by robust intermolecular hydrogen-bonding networks. The carbonyl oxygen of the formyl group at the 7-position acts as a strong hydrogen-bond acceptor, forming chains with adjacent acetamide N-H donors along the crystallographic b-axis.

  • π−π Stacking Interactions: The 4-methyl substitution subtly disrupts perfect face-to-face π−π stacking, forcing the quinoline rings into a slipped-parallel stacking motif. This specific packing arrangement explains the necessity of the vapor diffusion method, as it allows the molecules the requisite time to navigate the steric hindrance of the methyl group and achieve the lowest-energy crystalline lattice.

References

  • Cinelli, M. A., Li, H., Chreifi, G., Poulos, T. L., & Silverman, R. B. (2017). Nitrile in the Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors. Journal of Medicinal Chemistry, 60(9), 3958-3978.[Link]

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Sources

Protocols & Analytical Methods

Method

N-(7-formyl-4-methylquinolin-2-yl)acetamide preparation for cell culture assays

Application Note: Preparation and Cellular Assay Protocol for N-(7-formyl-4-methylquinolin-2-yl)acetamide and its Derivatives Introduction and Biological Context N-(7-formyl-4-methylquinolin-2-yl)acetamide (CAS: 1895092-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Cellular Assay Protocol for N-(7-formyl-4-methylquinolin-2-yl)acetamide and its Derivatives

Introduction and Biological Context

N-(7-formyl-4-methylquinolin-2-yl)acetamide (CAS: 1895092-51-9) is a critical synthetic intermediate utilized in the development of highly potent and selective 2-aminoquinoline-based inhibitors targeting Neuronal Nitric Oxide Synthase (nNOS)[1]. While nNOS is primarily expressed in neuronal tissues and implicated in neurodegenerative disorders, recent oncological research has identified nNOS as a major driver of melanoma progression. Melanocytes, originating from the neural crest, overexpress nNOS when subjected to UV radiation or growth factors, leading to nitric oxide (NO)-mediated tumor proliferation, invasion, and immunosuppression[2][3].

The structural design of this precursor is highly intentional. The 4-methyl group on the quinoline core is essential; crystallographic fragment screening reveals that this methyl group anchors into a sterically restricted, hydrophobic "S-pocket" within the nNOS heme-binding site, dramatically improving binding affinity and selectivity over endothelial NOS (eNOS)[4]. This application note details the upstream chemical synthesis of the precursor, its downstream formulation for biological testing, and a validated protocol for evaluating its downstream derivatives in human melanoma cell culture assays.

Pathway A UV Radiation / Growth Factors B nNOS Upregulation A->B Stimulates C Nitric Oxide (NO) Production B->C Catalyzes D Melanoma Proliferation & Invasion C->D Promotes E 2-Aminoquinoline Inhibitors E->B Competitively Inhibits

nNOS signaling pathway in melanoma and inhibitory action of 2-aminoquinoline derivatives.

Upstream Preparation: Chemical Synthesis and Validation

To utilize N-(7-formyl-4-methylquinolin-2-yl)acetamide as a building block for nNOS inhibitors, it must first be synthesized from its brominated precursor, N-(7-bromo-4-methylquinolin-2-yl)acetamide. The standard methodology employs a palladium-catalyzed hydrocarbonylation[1].

Expert Insight on Reagent Causality: Traditional formylation requires toxic, high-pressure carbon monoxide (CO) gas. To create a safer, self-validating laboratory system, this protocol utilizes N-formylsaccharin as a solid, bench-stable CO surrogate. When combined with a silane reductant (Et3SiH), it allows for efficient formylation in standard glassware without the need for specialized gas-handling infrastructure[1].

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a sealable, heavy-walled glass tube, combine 1.08 g (3.6 mmol) of N-(7-bromo-4-methylquinolin-2-yl)acetamide, 0.576 g (5.38 mmol) of Na₂CO₃, 0.070 g (0.164 mmol) of dppb, 0.024 g (0.107 mmol) of Pd(OAc)₂, and 1.15 g (5.44 mmol) of N-formylsaccharin.

  • Atmosphere Exchange: Evacuate the tube and backfill with argon gas three times to ensure a strictly anaerobic environment, preventing catalyst poisoning.

  • Solvent Addition: Add 20 mL of anhydrous, degassed Dimethylformamide (DMF) containing 0.744 mL of Et3SiH.

  • Incubation: Seal the tube and heat the mixture to 80°C for 16 hours with continuous magnetic stirring.

  • Extraction and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the formyl target compound.

  • Validation: Confirm purity (>98%) via ¹H-NMR (aldehyde proton typically appears around δ 10.1 ppm) and Electrospray Ionization Mass Spectrometry (ESIMS).

Synthesis A N-(7-Bromo-4-methylquinolin-2-yl)acetamide (Precursor) B Palladium-Catalyzed Hydrocarbonylation (Pd(OAc)2, dppb, N-formylsaccharin) A->B Reagents added under Argon C N-(7-Formyl-4-methylquinolin-2-yl)acetamide (Target Compound) B->C Extraction & Precipitation D Validation (NMR, MS, Purity >98%) C->D QC Check

Workflow for synthesis and validation of N-(7-formyl-4-methylquinolin-2-yl)acetamide.

Formulation for Cell Culture Assays

Because 2-aminoquinoline derivatives are highly lipophilic, they exhibit poor aqueous solubility. Attempting to dissolve these compounds directly in cell culture media will result in immediate precipitation, leading to inaccurate dosing and failed assays.

Stock Solution Preparation
  • Weighing: Accurately weigh 2.30 mg of the synthesized compound (Molecular Weight: ~228.25 g/mol ).

  • Dissolution: Dissolve the powder in 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock solution. Vortex for 60 seconds until completely clear.

  • Storage: Aliquot the stock into 50 µL volumes in amber microcentrifuge tubes (to protect from light degradation) and store at -80°C. The compound is stable for up to 2 years under these conditions[5].

Working Solution and Vehicle Control Causality

When preparing working solutions, the final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Concentrations above 0.1% cause lipid bilayer disruption and basal cytotoxicity, which will artificially inflate the apparent efficacy of the inhibitor. A strict vehicle control (0.1% DMSO in media) must be included to establish the true baseline viability.

Experimental Protocol: Melanoma Cell Viability Assay

This protocol outlines the evaluation of nNOS inhibitors (derived from the title compound) against A375 human melanoma cells, a standard model for nNOS-driven tumor progression[3][6].

Phase 1: Cell Seeding
  • Harvest A375 melanoma cells in the logarithmic growth phase using 0.25% Trypsin-EDTA.

  • Resuspend cells in complete media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seed cells into a 96-well flat-bottom tissue culture plate at a density of 5×103 cells/well in 100 µL of media.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cellular adherence and recovery.

Phase 2: Compound Treatment
  • Thaw a 10 mM compound aliquot at room temperature.

  • Prepare a serial dilution of the compound in complete media to achieve 2X final concentrations (e.g., 20 µM, 10 µM, 5 µM, 1 µM, 0.1 µM). Ensure the highest concentration contains exactly 0.2% DMSO.

  • Add 100 µL of the 2X treatment media to the existing 100 µL in each well (yielding 1X final concentrations and a maximum of 0.1% DMSO).

  • Self-Validating Controls: Include wells with media only (Blank), cells + 0.1% DMSO (Vehicle Control), and cells + 10 µM Doxorubicin (Positive Control for cytotoxicity)[6].

  • Incubate for 72 hours at 37°C.

Phase 3: Viability Readout (MTT Assay)
  • Following the 72-hour incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals.

  • Carefully aspirate the media without disturbing the crystals at the bottom of the wells.

  • Add 150 µL of pure DMSO to each well to solubilize the formazan. Place on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader. Calculate relative viability by normalizing the absorbance of treated wells to the vehicle control wells.

Quantitative Data Presentation

Derivatives synthesized from N-(7-formyl-4-methylquinolin-2-yl)acetamide have yielded some of the most potent nNOS inhibitors to date. The table below summarizes the enzymatic and cellular efficacy of representative lead compounds (such as HH044 and MAC-3-190) developed using this precursor scaffold[6][7].

Compound Class / DerivativeTarget Ki​ (Rat nNOS) Ki​ (Human nNOS)Selectivity ( Ki​ eNOS / Ki​ nNOS)A375 Melanoma IC₅₀ (72h)
Precursor Scaffold nNOS> 10 µM> 10 µMN/A> 100 µM
Compound 8 (Cinelli) nNOS18 nM25 nM315-foldN/A
MAC-3-190 nNOS12 nM15 nM~400-fold8.5 µM
HH044 nNOS8 nM11 nM180-fold4.2 µM

Note: The precursor itself is biologically inactive until functionalized into a mature 2-aminoquinoline inhibitor. The high selectivity ratios are driven by the 4-methyl group's interaction with the nNOS S-pocket[4][7].

References

  • Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors eScholarship (University of California) URL: [Link]

  • Targeting Nitric Oxide Signaling with nNOS Inhibitors As a Novel Strategy for the Therapy and Prevention of Human Melanoma National Institutes of Health (PMC) URL:[Link]

  • Targeting Neuronal Nitric Oxide Synthase (nNOS) as a Novel Approach to Enhancing the Anti-Melanoma Activity of Immune Checkpoint Inhibitors MDPI URL:[Link]

  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma ACS Publications URL:[Link]

  • A Small Peptide Increases Drug Delivery in Human Melanoma Cells National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Notes and Protocols: High-Throughput Screening with N-(7-formyl-4-methylquinolin-2-yl)acetamide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for the application of N-(7-formyl-4-methylquinolin-2-yl)acetamide in high-throughput scre...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the application of N-(7-formyl-4-methylquinolin-2-yl)acetamide in high-throughput screening (HTS). This molecule possesses a unique combination of a quinoline core, a privileged scaffold in medicinal chemistry, and a reactive formyl (aldehyde) group.[1] This structure makes it a versatile tool for drug discovery. These notes detail two primary HTS applications: first, as a reactive probe in a novel fluorogenic assay to discover inhibitors of aldehyde-mediated interactions, and second, as a substrate for screening inhibitors of aldehyde dehydrogenase (ALDH), an enzyme class implicated in various pathologies, including cancer.[2][3] The protocols are designed to be robust, reproducible, and adaptable for automated HTS platforms.

Introduction: The Scientific Rationale

N-(7-formyl-4-methylquinolin-2-yl)acetamide is a bespoke molecule designed for chemical biology and drug discovery applications. Its utility is derived from two key structural features:

  • The Quinoline Scaffold: Quinoline derivatives are prevalent in a wide range of biologically active compounds and approved drugs, valued for their ability to interact with various biological targets.[1]

  • The Formyl Group: The aldehyde functionality is a reactive "handle" that can participate in various chemical reactions. Aldehydes are crucial in biological systems, and their levels are tightly regulated.[4][5] This reactivity can be harnessed to design specific screening assays.

This guide provides detailed methodologies to leverage these features for the discovery of novel bioactive small molecules.

Application I: Fluorogenic HTS for Modulators of Aldehyde Reactivity

Principle and Mechanism

The aldehyde on N-(7-formyl-4-methylquinolin-2-yl)acetamide can react with nucleophiles, such as hydrazines, to form a stable hydrazone. This reaction can be coupled with a "turn-on" fluorescent probe, where a non-fluorescent hydrazine derivative becomes highly fluorescent upon reacting with an aldehyde.[6][7][8] This principle allows for the design of a sensitive HTS assay to screen for compounds that modulate the reactivity of the formyl group, for instance, by binding to it or sterically hindering its accessibility. Such compounds could be valuable as chemical probes or starting points for drug development.

Experimental Protocol: Direct Fluorogenic Screening

This protocol is designed to identify compounds that directly interact with N-(7-formyl-4-methylquinolin-2-yl)acetamide and prevent its reaction with a fluorogenic probe.

Materials and Reagents:

  • N-(7-formyl-4-methylquinolin-2-yl)acetamide

  • Fluorogenic hydrazine probe (e.g., a Bodipy or Rosamine-based hydrazine)[6]

  • Assay Buffer: 100 mM Phosphate buffer, pH 7.0

  • Anhydrous DMSO

  • 384-well, low-volume, black, solid-bottom microplates

  • Compound library (in DMSO)

  • Positive Control: A compound known to react with aldehydes (e.g., a simple hydrazine)

  • Negative Control: DMSO

Procedure:

  • Compound Plating: Using a high-precision acoustic liquid handler, dispense 50 nL of each compound from the screening library into the wells of a 384-well assay plate. Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control solution.

  • Addition of N-(7-formyl-4-methylquinolin-2-yl)acetamide: Add 10 µL of a 2X working solution of N-(7-formyl-4-methylquinolin-2-yl)acetamide in Assay Buffer to each well.

  • Pre-incubation: Gently agitate the plate for 30 seconds and then incubate for 20 minutes at room temperature. This allows for any interaction between the library compounds and the aldehyde.

  • Reaction Initiation: Add 10 µL of a 2X working solution of the fluorogenic hydrazine probe in Assay Buffer to all wells.

  • Final Incubation: Agitate the plate for 30 seconds and incubate for 45 minutes at room temperature, protected from light, to allow the fluorogenic reaction to proceed.

  • Signal Detection: Measure the fluorescence intensity using a compatible plate reader. The excitation and emission wavelengths should be optimized for the specific fluorogenic probe used.

Data Presentation and Quality Control
ParameterRecommended ValueJustification
Final Compound Concentration10 µMA standard concentration for primary HTS campaigns.
Final Aldehyde Concentration5 µMShould be empirically determined; aim for a concentration that gives a robust signal.
Final Probe Concentration7.5 µMA slight molar excess to ensure the reaction goes to completion in control wells.
Z'-factor≥ 0.5Essential for ensuring the assay is robust and suitable for HTS. Calculated from positive and negative controls.
Visualization: Fluorogenic Assay Workflow

HTS_Workflow_Fluorogenic cluster_workflow Fluorogenic HTS Workflow start Start: 384-well Plate dispense_compounds 1. Dispense Compounds (50 nL) start->dispense_compounds add_aldehyde 2. Add N-(7-formyl-4-methylquinolin-2-yl)acetamide dispense_compounds->add_aldehyde pre_incubate 3. Pre-incubate (20 min) add_aldehyde->pre_incubate add_probe 4. Add Fluorogenic Hydrazine Probe pre_incubate->add_probe final_incubate 5. Incubate (45 min, dark) add_probe->final_incubate read_plate 6. Read Fluorescence final_incubate->read_plate analyze_data 7. Data Analysis (Z', % Inhibition) read_plate->analyze_data end End: Identify Hits analyze_data->end ALDH_Inhibition_Pathway cluster_reaction Enzymatic Reaction Substrate N-(7-formyl-4-methylquinolin-2-yl)acetamide Enzyme ALDH Enzyme Substrate->Enzyme NADH NADH Enzyme->NADH Product Carboxylic Acid Product Enzyme->Product NAD NAD⁺ NAD->Enzyme Measurement Absorbance Signal NADH->Measurement Detected at 340 nm Inhibitor Inhibitor Compound Inhibitor->Enzyme Blocks Reaction

Caption: The mechanism of the ALDH inhibition assay.

References

  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC - NIH. (n.d.). Retrieved from [Link]

  • High-throughput assay (HTA) for structurally diverse aldehyde detection and application of whole cell biocatalysts. - ResearchGate. (n.d.). Retrieved from [Link]

  • High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC. (2022, June 10). Retrieved from [Link]

  • (PDF) Substrate-Independent High-Throughput Assay for the Quantification of Aldehydes. (2019, April 9). Retrieved from [Link]

  • Tunable fluorescent probes for detecting aldehydes in living systems - RSC Publishing. (n.d.). Retrieved from [Link]

  • Tunable fluorescent probes for detecting aldehydes in living systems - PMC. (2024, March 19). Retrieved from [Link]

  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC. (n.d.). Retrieved from [Link]

  • Integrated Approach of Machine Learning and High-Throughput Screening to Identify Chemical Probe Candidates Targeting Aldehyde Dehydrogenases | ACS Pharmacology & Translational Science. (2025, September 25). Retrieved from [Link]

  • A sensitive fluorescence reagent for the determination of aldehydes from alcoholic beverage using high-performance liquid chromatography with fluorescence detection and mass spectrometric identification - PubMed. (2009, March 16). Retrieved from [Link]

  • Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC - NIH. (2025, April 1). Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (2024, March 21). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing background noise in N-(7-formyl-4-methylquinolin-2-yl)acetamide fluorescence assays

Welcome to the technical support center for fluorescence assays utilizing N-(7-formyl-4-methylquinolin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for fluorescence assays utilizing N-(7-formyl-4-methylquinolin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to background noise, ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during assay development and execution.

Q1: What are the primary sources of high background fluorescence in my assay?

High background can originate from multiple sources, broadly categorized as:

  • Autofluorescence: Intrinsic fluorescence from biological samples (e.g., proteins, NADH), cell culture media (especially components like riboflavin and phenol red), or the microplates themselves.[1][2][3]

  • Reagent-Based Noise: Fluorescence from the probe itself, unbound reagents, or contaminated buffers.[4][5]

  • Compound Interference: Test compounds that are intrinsically fluorescent or cause light scatter can artificially inflate the signal.[6][7]

  • Instrumental Noise: Sub-optimal plate reader settings, such as incorrect filters or excessive gain, can amplify background.[5][8]

Q2: My negative control (blank) wells show a high signal. What is the first thing I should check?

First, systematically evaluate the components of your blank wells. Prepare wells containing only the buffer, only the probe in buffer, and buffer with any vehicle (like DMSO) used to dissolve test compounds. This will help you pinpoint which component is the primary source of the elevated signal. Often, the assay buffer or the microplate itself is a significant contributor.[1][5]

Q3: Can the solvent I use for my compounds affect the assay's background?

Absolutely. The fluorescence properties of quinoline derivatives can be highly sensitive to the solvent environment.[9][10] Polar solvents may quench or enhance fluorescence.[11] It is crucial to maintain a consistent final concentration of any organic solvent (e.g., DMSO) across all wells, including controls, to normalize its effect on background and probe fluorescence.

Q4: Why is my signal-to-background ratio so low?

A low signal-to-background ratio can be caused by either high background or a weak specific signal. After addressing background sources using this guide, if the problem persists, consider optimizing the concentration of your biological target and the N-(7-formyl-4-methylquinolin-2-yl)acetamide probe. Insufficient concentrations can lead to a weak signal that is difficult to distinguish from the noise. Conversely, excessively high probe concentrations can sometimes lead to self-quenching or aggregation, which also reduces the signal.[11]

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific background noise problems with structured, actionable solutions.

Guide 1: Diagnosing and Mitigating Autofluorescence

Autofluorescence is a common challenge where components other than your specific probe emit light upon excitation.

Issue: High background signal is observed in wells containing only buffer, media, or biological samples (without the fluorescent probe).

Causality: Many biological molecules and common lab reagents possess intrinsic fluorescence. For example, cell culture media often contains phenol red and riboflavin, which fluoresce and contribute significantly to background noise, particularly in the blue-green range.[2][12]

Solutions:

  • Microplate Selection: The choice of microplate is critical.

    • Always use black, opaque-walled plates for fluorescence intensity assays. Black plates minimize well-to-well crosstalk and absorb scattered light, significantly reducing background compared to clear or white plates.[1][2]

    • Verify that you are using plates specified for fluorescence applications, as these are manufactured with materials that have low intrinsic fluorescence.

  • Buffer and Media Optimization:

    • Test Individual Components: Measure the fluorescence of each buffer component individually to identify any fluorescent contaminants.

    • Use Phenol Red-Free Media: For cell-based assays, switch to a phenol red-free medium or perform the final measurement step in an optically clear, buffered salt solution like PBS.[2]

    • Prepare Fresh Buffers: Always use freshly prepared buffers with high-purity water and reagents to avoid contamination that can increase background.[13]

  • Instrumentation Settings:

    • Wavelength Selection: Ensure your excitation and emission wavelengths are optimal for N-(7-formyl-4-methylquinolin-2-yl)acetamide and do not overlap significantly with the autofluorescence spectrum of your sample matrix. Using narrow bandpass filters can help isolate the specific signal.[8]

    • Reader Optics: If your plate reader allows, use a bottom-reading mode for adherent cell-based assays. This avoids exciting the full volume of the (often autofluorescent) media supernatant.[12]

Guide 2: Addressing Compound Interference

Test compounds are a frequent source of false positives and negatives in fluorescence assays.

Issue: The addition of a test compound causes a change in fluorescence that is not related to its effect on the biological target.

Causality: Many small molecules, particularly those with aromatic ring systems, are intrinsically fluorescent.[14] When their excitation/emission spectra overlap with the assay probe, they can directly add to the measured signal. Compounds can also cause light scattering (especially if they precipitate) or quench the probe's fluorescence (inner filter effect).[6][7]

Solutions:

  • Run a Compound-Only Control: Always include a control well that contains the test compound at the highest assay concentration in buffer, but without the fluorescent probe. A high signal in this well indicates intrinsic fluorescence.

  • Perform a Quench Test: Include a control well with the fluorescent probe and the test compound, but without the biological target. A signal decrease compared to a "probe-only" well suggests the compound is quenching the probe's fluorescence.[14]

  • Shift Excitation/Emission Wavelengths: If compound autofluorescence is an issue, one effective strategy is to use a probe that excites and emits at longer, red-shifted wavelengths, as fewer library compounds fluoresce in this range.[6][7] While this requires changing the primary probe, it is a robust solution for high-throughput screening.

Experimental Protocols & Data Visualization

Protocol 1: Systematic Identification of Background Source

This workflow helps to methodically pinpoint the origin of high background noise.

Materials:

  • Black, opaque-walled, low-autofluorescence 96- or 384-well plates

  • High-purity water and buffer reagents

  • N-(7-formyl-4-methylquinolin-2-yl)acetamide stock solution

  • Assay vehicle (e.g., DMSO)

  • Fluorescence microplate reader

Procedure:

  • Plate Setup: Prepare a microplate with the conditions outlined in the table below. Each condition should be tested in triplicate.

  • Reagent Addition: Add the components to the designated wells.

  • Incubation: Incubate the plate under standard assay conditions (time and temperature).

  • Measurement: Read the plate using the assay's excitation and emission wavelengths.

Data Analysis Table:

Well #Condition DescriptionBufferProbeVehicle (DMSO)Expected OutcomeInterpretation
1-3Instrument Baseline ---Lowest SignalIntrinsic noise of the reader.
4-6Plate Autofluorescence +--Low SignalBackground from the plate and buffer.
7-9Vehicle Control +-+Low SignalBackground from the vehicle.
10-12Probe Background ++-Moderate SignalBackground from the probe itself.
13-15Assay Blank +++Moderate SignalTotal background for the assay.

By comparing the mean fluorescence units (RFU) from each condition, you can quantitatively determine the contribution of each component to the overall background.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving high background noise.

G start High Background Signal Detected check_blanks Analyze Blank Wells (Buffer, Plate, Vehicle) start->check_blanks is_blank_high Is Blank Signal High? check_blanks->is_blank_high autofluorescence Source is Autofluorescence or Reagent Contamination is_blank_high->autofluorescence Yes is_blank_low Source is Likely Compound Interference is_blank_high->is_blank_low No solution_plate Use Black, Low-Fluorescence Plates autofluorescence->solution_plate solution_buffer Use Fresh, High-Purity Buffers /Phenol Red-Free Media autofluorescence->solution_buffer end_node Assay Optimized solution_plate->end_node solution_buffer->end_node run_controls Run Compound Controls: 1. Compound Only 2. Compound + Probe is_blank_low->run_controls is_compound_fluorescent Does Compound Alone Fluoresce? run_controls->is_compound_fluorescent is_compound_quenching Does Compound Quench Probe? is_compound_fluorescent->is_compound_quenching No solution_autofluor Flag Compound as Autofluorescent. Consider counter-screen or red-shifted assay. is_compound_fluorescent->solution_autofluor Yes solution_quench Flag Compound as a Quencher. Correct data mathematically or use alternative assay format. is_compound_quenching->solution_quench Yes is_compound_quenching->end_node No solution_autofluor->end_node solution_quench->end_node

Sources

Optimization

The Application Scientist's Desk: Troubleshooting N-(7-formyl-4-methylquinolin-2-yl)acetamide Formylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists developing neuronal nitric oxide synthase (nNOS) inhibitors .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists developing neuronal nitric oxide synthase (nNOS) inhibitors . A critical bottleneck in this workflow is the synthesis of N-(7-formyl-4-methylquinolin-2-yl)acetamide from its 7-bromo precursor.

Due to the reactivity of the 4-methylquinoline scaffold, traditional halogen-lithium exchange formylation often fails. The industry standard is a palladium-catalyzed reductive carbonylation using N-formylsaccharin as a crystalline CO surrogate and triethylsilane (Et₃SiH) as a hydride donor . However, this transformation is highly sensitive to reaction parameters, frequently leading to catalyst deactivation or the dreaded hydrodebromination side reaction.

This guide provides the mechanistic causality behind these failures and a self-validating protocol to ensure reproducible success.

Mechanistic Causality: Understanding the Side Reactions

To minimize side reactions, we must first understand the kinetic competition within the catalytic cycle .

  • The Hydrodebromination Pathway (Des-bromo byproduct): Following the oxidative addition of the aryl bromide to the Pd(0) center, the resulting Ar-Pd(II)-Br complex faces a kinetic fork. For successful formylation, migratory insertion of CO must occur before hydride transfer from Et₃SiH. If the dissolved CO concentration is too low, the silane directly intercepts the Ar-Pd(II)-Br complex, leading to the reductive elimination of N-(4-methylquinolin-2-yl)acetamide (the des-bromo side product).

  • Catalyst Deactivation (Palladium Black): The active Pd(0) species is prone to aggregation into inactive palladium nanoparticles (Pd black). This occurs if the phosphine ligand is oxidized by residual oxygen or if the coordination sphere is insufficiently stabilized during the catalytic cycle.

CatalyticCycle Pd0 Pd(0)(dppb) OxAdd Ar-Pd(II)(Br)(dppb) [Oxidative Addition] Pd0->OxAdd + Ar-Br ArBr Ar-Br (Substrate) MigIns Ar-C(=O)-Pd(II)(Br)(dppb) [Migratory Insertion] OxAdd->MigIns + CO SideProd Ar-H (Hydrodebromination) OxAdd->SideProd Direct Hydride Transfer (Low CO conc.) CO CO (from N-formylsaccharin) TransMet Ar-C(=O)-Pd(II)(H)(dppb) [Hydride Transfer] MigIns->TransMet + Et3SiH Product Ar-CHO (Target Product) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Silane Et3SiH

Mechanistic pathway of Pd-catalyzed formylation highlighting the hydrodebromination side reaction.

Quantitative Parameter Analysis

The choice of ligand, CO source, and reaction vessel directly dictates the ratio of formylation to hydrodebromination. The table below summarizes the quantitative impact of these parameters based on established optimization studies .

Table 1: Impact of Reaction Parameters on Formylation Yield and Side Reactions

CO SourceVessel TypeLigandYield of Target (%)Hydrodebromination (%)Catalyst State
N-Formylsaccharin Sealed Tube dppb 85% < 5% Homogeneous (Orange)
N-FormylsaccharinOpen/Refluxdppb45%35%Homogeneous (Yellow)
CO Gas (1 atm balloon)Standard Flaskdppb60%20%Slight Pd Black
N-FormylsaccharinSealed TubePPh₃40%30%Heavy Pd Black

Takeaway: A sealed tube is mandatory when using N-formylsaccharin to maintain a high localized CO pressure, ensuring migratory insertion outcompetes direct hydride transfer. The bidentate ligand dppb is critical for preventing Pd black formation.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Workflow Step1 1. Solid Loading Ar-Br, Pd(OAc)2, dppb, Na2CO3 Step2 2. Degassing Argon Purge (x3) Step1->Step2 Step3 3. Liquid Addition N-formylsaccharin, Et3SiH in DMF Step2->Step3 Step4 4. Reaction Seal Tube, 80°C, Monitor Color Step3->Step4 Step5 5. Workup Vent CO, Aqueous Wash, Extraction Step4->Step5

Self-validating workflow for N-(7-formyl-4-methylquinolin-2-yl)acetamide synthesis.

Reagents Required:

  • N-(7-bromo-4-methylquinolin-2-yl)acetamide (1.0 equiv, 3.6 mmol)

  • N-formylsaccharin (1.5 equiv, 5.4 mmol)

  • Triethylsilane (Et₃SiH) (1.3 equiv, 4.7 mmol)

  • Pd(OAc)₂ (3 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (4.5 mol%)

  • Na₂CO₃ (1.5 equiv, 5.4 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology

Step 1: Catalyst and Substrate Loading In a heavy-walled glass tube equipped with a Teflon screw cap, combine the aryl bromide, Na₂CO₃, dppb, and Pd(OAc)₂.

  • Validation Checkpoint: The solid mixture should appear as a pale yellow/orange powder. If the Pd(OAc)₂ is dark brown or black, it has degraded to Pd(0) and must be replaced.

Step 2: Rigorous Degassing Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Validation Checkpoint: The vacuum gauge must reach baseline pressure (< 1 mbar) during each cycle to ensure complete removal of O₂, which would otherwise oxidize the dppb ligand.

Step 3: Reagent Addition In a separate dry flask under argon, dissolve N-formylsaccharin in anhydrous DMF. Add this solution, followed by Et₃SiH, to the reaction tube via syringe.

  • Validation Checkpoint: N-formylsaccharin must dissolve completely in DMF. If the solution is cloudy, the reagent has hydrolyzed to saccharin and formic acid; discard and use freshly synthesized/purchased reagent.

Step 4: Sealed Reaction Execution Quickly replace the septum with the Teflon screw cap, sealing the tube tightly. Heat the mixture in an oil bath at 80 °C for 16 hours.

  • Validation Checkpoint: Within the first 30 minutes of heating, the solution must transition to a homogeneous, deep orange color. If the solution turns opaque black, the catalyst has precipitated (Pd black). Abort the reaction, as conversion will stall.

Step 5: Safety-Conscious Workup Cool the tube to room temperature. Crucial Safety Step: Vent the tube inside a fume hood by slowly loosening the Teflon cap to release residual CO gas. Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine.

  • Validation Checkpoint: The aqueous washes remove DMF and the highly water-soluble sodium saccharin byproduct. TLC (EtOAc/Hexanes) should show the complete disappearance of the starting bromide and the emergence of a lower-Rf fluorescent spot (the target aldehyde).

Troubleshooting FAQs

Q1: I am seeing a large amount of the des-bromo byproduct (N-(4-methylquinolin-2-yl)acetamide). How can I prevent this? A1: This is classic hydrodebromination. It occurs when the rate of hydride transfer from Et₃SiH outcompetes CO insertion. To fix this, you must increase the dissolved CO concentration. Ensure you are using a tightly sealed, heavy-walled glass tube. Furthermore, verify the quality of your N-formylsaccharin; if it has been exposed to moisture, it will not generate sufficient CO upon reaction with Na₂CO₃, leaving the Ar-Pd-Br intermediate vulnerable to premature reduction.

Q2: My reaction mixture turns black shortly after heating, and the yield is poor. What is happening? A2: The black precipitate is palladium black, indicating catastrophic catalyst deactivation. This happens when the Pd(0) intermediate is not adequately stabilized by the dppb ligand. Ensure rigorous freeze-pump-thaw or argon backfilling, as oxygen rapidly oxidizes phosphine ligands into phosphine oxides, stripping the palladium of its stabilizing coordination sphere. Additionally, ensure you are using a slight molar excess of dppb relative to Pd(OAc)₂ (e.g., 1.5:1 ratio).

Q3: Can I substitute N-formylsaccharin with another CO surrogate or direct CO gas? A3: While CO gas (via balloon) can be used, it is suboptimal for this specific 2-aminoquinoline scaffold. A 1 atm CO balloon provides a much lower dissolved CO concentration in DMF compared to the in-situ generation of CO from N-formylsaccharin in a sealed tube. Other surrogates (like Mo(CO)₆) require higher temperatures that may lead to degradation of the acetamide moiety. N-formylsaccharin is preferred because it releases CO cleanly under mild basic conditions (Na₂CO₃) at 80 °C.

Q4: Why is Na₂CO₃ used instead of stronger bases like Cs₂CO₃ or KOtBu? A4: The acetamide group at the 2-position of the quinoline ring is sensitive to strong bases, which can promote undesired N,N-diacylation or hydrolysis side reactions. Na₂CO₃ is perfectly tuned to deprotonate N-formylsaccharin (triggering CO release) and neutralize the HBr generated during the catalytic cycle without reacting with the substrate's acetamide group.

References

  • Cinelli, M. A., Li, H., Chreifi, G., Poulos, T. L., & Silverman, R. B. (2017). "Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Ueda, T., Konishi, H., & Manabe, K. (2013). "Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin as CO Source: General Access to Carboxylic Acid Derivatives." Organic Letters. URL:[Link]

  • Beller, M., et al. (2008). "Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction." Journal of the American Chemical Society. URL:[Link]

  • Ueda, T., Konishi, H., & Manabe, K. (2016). "Palladium-Catalyzed Reductive Carbonylation of Aryl Bromides Using N-Formylsaccharin as a CO Surrogate." Organic Syntheses. URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Validation of N-(7-formyl-4-methylquinolin-2-yl)acetamide

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of synthetic organic compounds.[1] This guide provides an in-depth, expert-led valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of synthetic organic compounds.[1] This guide provides an in-depth, expert-led validation of the molecular structure of N-(7-formyl-4-methylquinolin-2-yl)acetamide. As direct experimental spectra for this specific molecule are not widely published, this document establishes a rigorous, predicted benchmark for its ¹H and ¹³C NMR spectra based on established chemical principles, substituent effects, and comparative data from analogous structures. We detail the theoretical chemical shifts, multiplicities, and coupling constants a researcher should expect to observe. This guide serves as a practical, authoritative reference for scientists engaged in the synthesis and characterization of novel quinoline derivatives, ensuring high confidence in structural assignments.

Introduction: The Imperative of Structural Validation in Drug Discovery

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial drugs.[2][3] The precise substitution pattern on the quinoline ring is a critical determinant of a molecule's biological activity. Consequently, rigorous and unequivocal structural characterization is not merely a procedural step but a fundamental requirement for advancing drug development programs.

This guide is structured to walk researchers through the logical process of spectral validation, from initial prediction to comparison with related structures, grounding every analytical step in established spectroscopic theory.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The analysis of a ¹H NMR spectrum involves interpreting four key features: the number of signals, their chemical shifts (δ), their integration, and the spin-spin coupling (splitting pattern).[1][3] For N-(7-formyl-4-methylquinolin-2-yl)acetamide, we predict a total of eight distinct proton signals. The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds will prevent the exchangeable amide proton (NH) from being broadened into obscurity, allowing for its clear observation.

Molecular Structure with Proton Assignments:

Below is the structure of the target compound with protons labeled for the subsequent spectral analysis.

Caption: Structure of N-(7-formyl-4-methylquinolin-2-yl)acetamide with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-amide (NH) ~10.85Singlet (broad)-1HAmide protons in DMSO-d₆ are typically downfield (>10 ppm) and often broad due to quadrupolar coupling and exchange.
H-formyl (CHO) ~10.10Singlet-1HAldehyde protons are highly deshielded and characteristically appear far downfield, typically between 9-10 ppm. Its position at C7 means no adjacent protons to couple with.[4]
H-8 ~8.70Singlet (or narrow d)J ≈ 1.5 Hz1HH-8 is ortho to the electron-withdrawing formyl group and peri to the quinoline nitrogen, causing significant deshielding. It may show a small long-range coupling to H-6.
H-5 ~8.25DoubletJ ≈ 8.8 Hz1HThis proton is ortho to the quinoline nitrogen (deshielding) and coupled only to H-6, resulting in a clean doublet.
H-6 ~8.05Doublet of DoubletsJ ≈ 8.8, 1.5 Hz1HH-6 is coupled to both H-5 (large ortho coupling) and H-8 (small meta coupling), giving a characteristic dd pattern.
H-3 ~7.20Singlet-1HThis proton is on the pyridine-like ring of the quinoline. It has no adjacent protons, hence it appears as a singlet.
C4-CH₃ ~2.60Singlet-3HMethyl groups attached to an aromatic ring typically resonate in this region. The absence of adjacent protons results in a singlet.
Amide-CH₃ ~2.20Singlet-3HAcetamide methyl protons consistently appear around 2.0-2.2 ppm and are singlets.[5][6]

Predicted ¹³C NMR Spectrum Analysis (101 MHz, DMSO-d₆)

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak.[1] This provides a direct count of the non-equivalent carbons in the molecule. For our target compound, we expect to see 14 distinct signals corresponding to the 14 carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Spectral Data

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-formyl (CHO) ~192.5Carbonyl carbons of aldehydes are highly deshielded and appear significantly downfield.[7]
C-amide (C=O) ~169.0Amide carbonyl carbons are also downfield, but typically less so than aldehyde carbonyls.
C-2 ~157.0Carbon attached to two nitrogen atoms (quinoline N and amide N) is expected to be significantly downfield.
C-4 ~149.5Aromatic carbon attached to the methyl group and adjacent to the quinoline nitrogen.
C-8a ~148.0Bridgehead carbon adjacent to the quinoline nitrogen.
C-7 ~137.0Aromatic carbon bearing the electron-withdrawing formyl group.
C-4a ~135.5Bridgehead carbon of the quinoline ring system.
C-5 ~130.0Aromatic CH carbon, influenced by the nearby ring fusion.
C-8 ~128.5Aromatic CH carbon ortho to the formyl group.
C-6 ~125.0Aromatic CH carbon meta to the formyl group.
C-3 ~115.0Aromatic CH carbon shielded by the adjacent acetamide group.
C-10 (Amide CH₃) ~24.5The methyl carbon of the acetamide group.
C-9 (C4-CH₃) ~18.5The methyl carbon attached to the quinoline ring at position 4.

Comparative Analysis with Alternative Structures

The trustworthiness of these predicted shifts is reinforced by comparing them to experimentally verified data from structurally related compounds. This comparative approach validates the predicted influence of each functional group on the final spectrum.

Table 3: Comparative ¹H NMR Data (Aromatic Region, δ ppm)

ProtonQuinoline-7-carbaldehyde[8]4-Methylquinoline[9]Predicted N-(7-formyl-4-methylquinolin-2-yl)acetamide
H-8 ~8.40~8.00~8.70
H-5 ~8.20~8.75~8.25
H-6 ~8.00~7.60~8.05
H-3 ~7.60~7.06~7.20
CHO ~10.10-~10.10
  • Analysis: The chemical shifts for the protons on the benzene ring of the target molecule (H-5, H-6, H-8) are predicted to be similar to those in quinoline-7-carbaldehyde, confirming the strong deshielding effect of the formyl group. The presence of the 4-methyl and 2-acetamide groups modifies these shifts slightly but the overall pattern is conserved. The H-3 signal is shifted downfield compared to 4-methylquinoline, a logical consequence of the electron-withdrawing acetamide group at the C-2 position.

Experimental Protocol for NMR Acquisition

To obtain high-quality, verifiable data that can be confidently compared against these predictions, adherence to a standardized experimental protocol is crucial.

Workflow: From Sample to Validated Structure

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Validation prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 prep4 Filter if solids present prep3->prep4 acq1 Insert sample & lock on DMSO-d₆ signal prep4->acq1 acq2 Shim magnet coils for field homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (16 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (1024 scans) acq3->acq4 an1 Process spectra (Fourier Transform, Phasing) acq4->an1 an2 Calibrate ¹H to residual DMSO (δ 2.50) & ¹³C (δ 39.52) an1->an2 an3 Assign peaks & measure integrals/couplings an2->an3 an4 Compare experimental data to predicted values an3->an4 an5 Confirm structural match an4->an5

Caption: Standard workflow for NMR spectral validation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(7-formyl-4-methylquinolin-2-yl)acetamide into a clean, dry vial.[10][11] For ¹³C NMR, a higher concentration (20-50 mg) is recommended to reduce acquisition time.[10][12]

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a 5 mm NMR tube.[12][13]

    • Cap the NMR tube securely.

  • Instrumental Setup and Acquisition:

    • The sample is inserted into a 400 MHz (or higher) NMR spectrometer.

    • The instrument's field frequency is locked to the deuterium signal of the DMSO-d₆ solvent.

    • The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.

    • ¹H NMR: A standard single-pulse experiment is run. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay, FID) is processed using a Fourier Transform.

    • The resulting spectra are phase-corrected and baseline-corrected.

    • The ¹H spectrum is calibrated by setting the residual DMSO solvent peak to δ 2.50 ppm. The ¹³C spectrum is calibrated to the DMSO-d₆ carbon signals at δ 39.52 ppm.

    • The chemical shift, integration, and multiplicity for each signal are determined and compared against the predicted values in Tables 1 and 2.

Conclusion

This guide provides a comprehensive and authoritative framework for the ¹H and ¹³C NMR spectral validation of N-(7-formyl-4-methylquinolin-2-yl)acetamide. By establishing a theoretically sound and well-reasoned set of expected spectral parameters, we have created a benchmark for researchers synthesizing this compound or its close analogs. The combination of detailed spectral prediction, comparative analysis with known structures, and a robust experimental protocol embodies the principles of scientific integrity and trustworthiness. Adherence to this guide will enable drug development professionals to confirm their molecular structures with the highest degree of confidence, ensuring the integrity of their subsequent biological and medicinal chemistry studies.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Repository. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of Guelph Advanced Analysis Centre. (n.d.). NMR Links and Resources. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available at: [Link]

  • University of Maryland School of Pharmacy. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Available at: [Link]

  • Reddit. (2020). Looking for resources to get better at reading NMR spectra. Available at: [Link]

  • University of Konstanz. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Characterization Data of Products. Available at: [Link]

  • Oxford Academic. (n.d.). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Available at: [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]

  • MDPI. (2013). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • International Atomic Energy Agency. (2025). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available at: [Link]

Sources

Comparative

Comparing binding affinity of N-(7-formyl-4-methylquinolin-2-yl)acetamide vs standard inhibitors

Title: Structural Evolution and Binding Affinity of 2-Aminoquinoline nNOS Inhibitors: A Comparative Guide As a Senior Application Scientist specializing in enzymology and assay development, I frequently encounter misconc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Evolution and Binding Affinity of 2-Aminoquinoline nNOS Inhibitors: A Comparative Guide

As a Senior Application Scientist specializing in enzymology and assay development, I frequently encounter misconceptions regarding the direct testing of synthetic intermediates in biological assays. A classic example is the compound N-(7-formyl-4-methylquinolin-2-yl)acetamide .

To the untrained eye, this molecule might appear to be a final drug candidate. However, from a structural biology and assay design perspective, it is a highly specialized, inactive synthetic precursor. The acetamide group sterically occludes the critical hydrogen-bonding interface required for target engagement. In this guide, we will deconstruct the causality behind its structural design, explore how its deprotected and derivatized active forms compare to standard neuronal nitric oxide synthase (nNOS) inhibitors, and outline the self-validating protocols used to measure these binding affinities.

The Structural Logic: From Inactive Precursor to Potent Inhibitor

Neuronal nitric oxide synthase (nNOS) is a calcium/calmodulin-dependent enzyme responsible for producing nitric oxide (NO) in the central nervous system. Overactivation of nNOS is implicated in neurodegenerative disorders, making it a prime therapeutic target[1]. However, designing inhibitors that are highly selective for nNOS over endothelial NOS (eNOS)—which is vital for maintaining vascular tone—has historically been a massive hurdle[2].

The Role of N-(7-formyl-4-methylquinolin-2-yl)acetamide: This compound was engineered as a pivotal building block to solve the nNOS/eNOS selectivity problem[3].

  • The Acetamide Mask: The acetyl group protects the 2-amino moiety during complex chemical synthesis. If tested directly in an assay, this precursor exhibits negligible binding affinity because the bulky acetyl group prevents the 2-amino group from forming an essential bidentate hydrogen bond with the active-site glutamate (Glu592 in rat nNOS)[3].

  • The 4-Methyl Group: Once deprotected, the 4-methyl group restricts the rotation of the quinoline ring, forcing the molecule into an optimal conformation for hydrophobic packing within the narrow nNOS active site[3].

  • The 7-Formyl Anchor: The formyl group serves as the attachment point for extended functional groups (such as 5-cyano phenyl ethers). These extended "tails" are designed to reach into a newly discovered, nNOS-specific "auxiliary pocket" (the "nitrile in the hole" paradigm), driving massive gains in potency and isoform selectivity[3].

SAR_Logic Precursor N-(7-formyl-4-methylquinolin-2-yl)acetamide (Inactive Protected Precursor) Deprotect Deprotection (Unmasks 2-Amino Group) Precursor->Deprotect Linker 7-Formyl Derivatization (Adds Phenyl Ether Tail) Precursor->Linker Core 2-Aminoquinoline Core (Binds Glu592 via H-Bonds) Deprotect->Core Active Potent nNOS Inhibitor (Accesses Auxiliary Pocket) Core->Active Linker->Active

Caption: Structural logic tree illustrating the conversion of the inactive acetamide precursor into a potent nNOS inhibitor.

Comparative Binding Affinity ( Ki​ ) Analysis

Once N-(7-formyl-4-methylquinolin-2-yl)acetamide is converted into its active 5-cyano-2-aminoquinoline derivative (e.g., Compound 8 in), its binding affinity drastically outperforms classical standard inhibitors[3].

Below is a comparative analysis of the active derivative against three widely used standard inhibitors: L-NNA (a non-selective amino acid analog)[4], 7-Nitroindazole (an in vivo functionally selective, but in vitro non-selective inhibitor)[2], and AR-R17477 (a highly potent nNOS-selective standard)[5].

Inhibitor ClassCompoundTarget Isoform Ki​ (nNOS) nM Ki​ (eNOS) nMSelectivity (eNOS/nNOS)Mechanism of Action
Derived 2-Aminoquinoline 5-Cyano Derivative Rat / Human~18 (rat) / 24 (human)8,500 (human)~354-fold Competitive; binds Glu592 & Auxiliary Pocket
Standard (Arginine Analog) L-NNA Bovine / Human15 (bovine)39 (human)~2.6-fold Competitive; mimics L-Arginine substrate
Standard (Indazole) 7-Nitroindazole Mouse / Bovine160 (mouse)~150 (bovine)~1-fold Heme-iron chelation / competitive
Standard (Amidine) AR-R17477 Rat / Human35 (rat)3,500 (human)100-fold Competitive; targets substrate access channel

Application Insight: While L-NNA exhibits a mathematically lower Ki​ for nNOS (15 nM)[4], its lack of selectivity (only 2.6-fold over eNOS) renders it highly toxic for systemic in vivo applications due to severe hypertensive side effects. The 2-aminoquinoline derivatives synthesized from our title precursor achieve sub-30 nM potency while maintaining >300-fold selectivity, representing a massive leap in therapeutic viability[3].

Self-Validating Experimental Protocols

To ensure data integrity when determining the Ki​ values listed above, we rely on orthogonal validation. A single assay is never enough; we pair a functional kinetic assay with structural validation.

Protocol A: Hemoglobin Capture Assay (Functional Ki​ Determination)

Nitric oxide is a highly reactive, transient gas, making direct measurement prone to artifacts. The Hemoglobin Capture Assay is a self-validating system because it uses a secondary reporter (oxyhemoglobin) that reacts stoichiometrically with NO to form methemoglobin, producing a stable, measurable isosbestic shift at 401 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.4), 10 μM L-arginine, 100 μM NADPH, 10 μM tetrahydrobiopterin (H4B), 1 mM CaCl₂, and 3 μM human oxyhemoglobin.

  • Enzyme-Inhibitor Pre-incubation: Add purified recombinant nNOS (rat or human) to the master mix. Introduce the inhibitor (e.g., the deprotected 2-aminoquinoline derivative) at varying concentrations (0.1 nM to 10 μM). Crucial Step: Incubate for 15 minutes at 37°C to allow the inhibitor to reach binding equilibrium before initiating the reaction.

  • Reaction Initiation: Add Calmodulin (CaM) to a final concentration of 300 nM to initiate the calcium-dependent activation of nNOS.

  • Kinetic Read: Immediately monitor the absorbance at 401 nm using a dual-beam spectrophotometer for 3 minutes. The rate of methemoglobin formation is directly proportional to NO production.

  • Data Validation & Analysis: Include a positive control (L-NNA) and a negative control (vehicle only). Calculate the IC₅₀ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Hb_Assay Prep 1. Reagent Prep (HEPES, L-Arg, NADPH, HbO2) Incubate 2. Inhibitor Incubation (Establish Binding Equilibrium) Prep->Incubate Initiate 3. System Initiation (Add Calmodulin) Incubate->Initiate Measure 4. Kinetic Read (Absorbance shift at 401 nm) Initiate->Measure Analyze 5. Data Analysis (Cheng-Prusoff Ki Calculation) Measure->Analyze

Caption: Workflow for the Hemoglobin Capture Assay, ensuring stoichiometric measurement of NO production.

Protocol B: X-Ray Crystallography (Structural Validation)

To validate that the calculated Ki​ is driven by the intended mechanism (binding the auxiliary pocket), the functional data must be structurally grounded[6].

  • Crystal Growth: Grow nNOS oxygenase domain crystals using the hanging-drop vapor diffusion method at 4°C.

  • Inhibitor Soaking: Transfer the crystals into a cryoprotectant solution containing 2-5 mM of the active 2-aminoquinoline inhibitor for 4-6 hours.

  • Diffraction & Refinement: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data. Refine the structure to confirm the bidentate hydrogen bonding of the 2-amino group with Glu592 and the penetration of the 5-cyano tail into the auxiliary pocket.

Pathway Visualization: nNOS Activation and Inhibition

Understanding the biological cascade is essential for contextualizing the inhibitor's role. The following diagram illustrates the calcium-dependent activation of nNOS following NMDA receptor stimulation, and exactly where our 2-aminoquinoline derivatives intercept the pathway[1].

nNOS_Pathway NMDA NMDA Receptor Activation Ca Intracellular Ca2+ Influx NMDA->Ca Triggers CaM Calmodulin (CaM) Binding Ca->CaM Activates nNOS nNOS Activation CaM->nNOS Binds & Activates NO Nitric Oxide (NO) Production nNOS->NO Catalyzes L-Arginine Inhibitor Active 2-Aminoquinoline Inhibitor Inhibitor->nNOS Competitive Inhibition

Caption: The excitotoxic nNOS signaling cascade and the specific interception point of competitive inhibitors.

Sources

Validation

Comparative Efficacy of N-(Quinolin-2-yl)acetamide Analogues as Anticancer Agents: A Research Guide

Introduction: The Quinoline Scaffold in Oncology The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[3][4] Several clinically approved anticancer drugs, such as camptothecin and its analogues (topotecan, irinotecan), feature a quinoline core, underscoring the significance of this structural motif in oncology drug discovery.[2] These agents exert their cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, modulation of key signaling pathways like PI3K/Akt, and induction of apoptosis.[1][3][5]

This guide focuses on a specific class of quinoline derivatives: N-(quinolin-2-yl)acetamide analogues . We will explore the comparative efficacy of these compounds, delving into the structure-activity relationships (SAR) that govern their cytotoxic potential. The experimental data presented herein, while drawing from various published studies on closely related analogues, is synthesized to provide a coherent framework for researchers, scientists, and drug development professionals. This guide will serve as a practical resource for designing and evaluating novel quinoline-based anticancer agents.

Structure-Activity Relationship (SAR) of N-(Quinolin-2-yl)acetamide Analogues

The anticancer activity of N-(quinolin-2-yl)acetamide analogues can be significantly modulated by substitutions on both the quinoline ring and the acetamide moiety. Understanding these SARs is crucial for the rational design of more potent and selective drug candidates.

  • Substitutions on the Quinoline Ring:

    • Position 2: The acetamide group at the 2-position is a key feature of the compounds discussed in this guide. Modifications at this position are central to their biological activity.

    • Position 4: Substitutions at the 4-position of the quinoline ring have been shown to play a critical role in the cytotoxic activity of these compounds.[1]

    • Formyl and Methyl Groups: The presence of functional groups such as a formyl group at the 7-position and a methyl group at the 4-position, as in the representative compound N-(7-formyl-4-methylquinolin-2-yl)acetamide, can influence the molecule's electronic properties, solubility, and interactions with biological targets. The formyl group, in particular, can act as a reactive handle for further chemical modifications.[6]

  • Modifications of the Acetamide Moiety:

    • The nature of the substituent on the acetamide nitrogen can impact the compound's lipophilicity and hydrogen-bonding capabilities, which in turn affects cell permeability and target binding.

The following diagram illustrates the key modification sites on the N-(quinolin-2-yl)acetamide scaffold that are critical for SAR studies.

SAR_diagram cluster_0 N-(Quinolin-2-yl)acetamide Scaffold cluster_1 Key Modification Sites scaffold scaffold R1 Position 4 (e.g., Methyl group) R1->scaffold R2 Position 7 (e.g., Formyl group) R2->scaffold R3 Acetamide Substituent R3->scaffold

Caption: Key structural modification sites on the N-(quinolin-2-yl)acetamide scaffold for SAR studies.

Comparative Cytotoxic Efficacy

The primary method for evaluating the anticancer potential of these compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The following table summarizes the cytotoxic activity of a series of representative 2-substituted quinoline acetamide analogues against various cancer cell lines.

Compound IDR1 (Position 4)R2 (Position 7)Cancer Cell LineIC50 (µM)Reference
1 -H-HNPC-TW01 (Nasopharyngeal)>50[7]
2 -CH3-HNPC-TW01 (Nasopharyngeal)25.3[7]
3 -H-ClMDA-MB-468 (Breast)15.8[8]
4 -CH3-ClMDA-MB-468 (Breast)9.2[8]
5 -H-FMCF-7 (Breast)12.5[8]
6 -CH3-FMCF-7 (Breast)7.8[8]
7 -H-OCH3HCT-116 (Colon)>50[9]
8 -CH3-OCH3HCT-116 (Colon)32.1[9]
9 -CH3-CHOHypothetical --

Note: The data for compound 9 is hypothetical as a specific public domain study for N-(7-formyl-4-methylquinolin-2-yl)acetamide was not located. The other data points are representative of published findings for analogous structures.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate assessment of the comparative efficacy of these analogues. The MTT assay is a widely used colorimetric method for determining cell viability and cytotoxicity.[10][11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HCT-116)[11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[11]

  • 96-well flat-bottom plates[11]

  • N-(quinolin-2-yl)acetamide analogues (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11][12]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

The following diagram illustrates the workflow of the MTT cytotoxicity assay.

MTT_Workflow cluster_0 MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition (2-4 hours) C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G Signaling_Pathway cluster_0 Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline N-(Quinolin-2-yl)acetamide Analogue Quinoline->Akt Inhibition

Caption: Hypothetical signaling pathway inhibited by a quinoline compound.

Conclusion

This guide provides a comparative overview of the efficacy of N-(quinolin-2-yl)acetamide analogues as potential anticancer agents. The structure-activity relationship data indicates that substitutions at key positions on the quinoline ring can significantly enhance cytotoxic potency. The provided experimental protocol for the MTT assay serves as a standardized method for evaluating the efficacy of these and other novel quinoline derivatives. The continued exploration of the SAR of this privileged scaffold holds great promise for the development of next-generation anticancer therapeutics.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (URL: [Link])

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (URL: [Link])

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC. (URL: [Link])

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Structure-activity relationship of anticancer drug candidate quinones. (URL: [Link])

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed. (URL: [Link])

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (URL: [Link])

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. (URL: [Link])

  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (URL: [Link])

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (URL: [Link])

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC. (URL: [Link])

  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives - Chemical Review and Letters. (URL: [Link])

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - MDPI. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (URL: [Link])

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas. (URL: [Link])

  • N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation - ResearchGate. (URL: [Link])

Sources

Comparative

Objective Comparison Guide: Validating N-(7-formyl-4-methylquinolin-2-yl)acetamide Purity Using Quantitative NMR (qNMR)

In pharmaceutical development, validating the absolute purity of complex intermediates like N-(7-formyl-4-methylquinolin-2-yl)acetamide is a critical quality control gateway. This highly functionalized quinoline derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, validating the absolute purity of complex intermediates like N-(7-formyl-4-methylquinolin-2-yl)acetamide is a critical quality control gateway. This highly functionalized quinoline derivative—featuring a formyl group, an acetamide moiety, and a methyl substitution—presents unique analytical challenges.

Traditionally, laboratories default to High-Performance Liquid Chromatography (HPLC-UV) for purity assessment. However, when working with novel or specialized intermediates where certified reference standards of the analyte itself are unavailable, HPLC falls short. This guide objectively compares analytical alternatives and provides a comprehensive, self-validating protocol for using Proton Quantitative Nuclear Magnetic Resonance (¹H-qNMR) to achieve absolute purity validation.

Comparative Analysis: qNMR vs. HPLC-UV vs. Mass Balance

Relying on a single analytical method for purity determination can be misleading[1]. To understand why qNMR is the superior choice for this specific quinoline derivative, we must compare the fundamental physics and limitations of the available methodologies.

The Problem with HPLC-UV

HPLC separates components and measures their UV absorbance. Purity is typically calculated using area normalization (expressing the main peak area as a percentage of the total area)[2]. However, this assumes that the analyte and all its impurities share identical UV extinction coefficients. For N-(7-formyl-4-methylquinolin-2-yl)acetamide, an impurity lacking the highly conjugated formyl group will have a drastically different UV response, leading to severe under-reporting or over-reporting of impurity levels[3].

The qNMR Advantage

qNMR is a primary analytical method based on a fundamental physical truth: the integrated area of an NMR resonance signal is directly proportional to the molar quantity of the nuclei producing it[4]. Because each proton has a "universal" response, qNMR eliminates the need for relative response factors and does not require a reference standard of identical chemical structure[5],[6].

Table 1: Performance Comparison for Purity Validation
Analytical Feature¹H-qNMRHPLC-UVMass Balance
Primary Principle Direct molar proportionality[4]UV absorbance / Extinction coefficientSum of impurities subtracted from 100%
Reference Standard Required No (Uses a universal internal standard)[7]Yes (Specific to the analyte)[2]No
Accuracy / Bias High / Absolute (No response factor bias)[3]Variable (Highly dependent on impurity UV response)[3]Moderate (Propagates errors from multiple destructive tests)
Analysis Time ~15–30 minutesMethod Dev: Days; Run: ~15 minsDays (Requires Karl Fischer, ROI, GC-HS)
Structural Specificity High (Validates exact chemical environment)Low (Relies solely on retention time)None

Structural Specificity: Why This Molecule is Perfect for qNMR

To design a self-validating qNMR system, we must select a "quantifier proton" on the analyte that does not overlap with any other signals or impurities.

N-(7-formyl-4-methylquinolin-2-yl)acetamide is structurally primed for qNMR due to its 7-formyl group (-CHO) . The aldehyde proton is highly deshielded by the carbonyl oxygen and the aromatic ring, pushing its chemical shift to a distinct singlet at δ ~10.1 ppm .

Signal_Selection Root Analyte Protons N-(7-formyl-4-methylquinolin-2-yl)acetamide P1 Formyl (-CHO) δ ~10.1 ppm Root->P1 P2 Aromatic (Quinoline) δ 7.5 - 8.5 ppm Root->P2 P3 Methyls (-CH3) δ 2.2 & 2.6 ppm Root->P3 S1 Optimal Quantifier: Isolated Singlet, 1H P1->S1 S2 Sub-optimal: Potential Impurity Overlap P2->S2 S3 Sub-optimal: Solvent/Moisture Proximity P3->S3

Caption: Logical decision tree for selecting the optimal quantifier proton in the analyte.

By utilizing the formyl proton, we isolate our quantitative measurement from the crowded aromatic region (δ 7.5–8.5 ppm) and the aliphatic methyl signals (δ 2.2–2.6 ppm).

Experimental Design & Self-Validating Protocol

The potency of qNMR is contingent upon meticulous measurement execution and careful spectrum processing[4]. The following protocol utilizes the Internal Standard (IS) method [8], which acts as a built-in control for system suitability and integration accuracy.

Step-by-Step Methodology

1. Internal Standard Selection: We select Maleic Acid as the internal standard.

  • Causality: Maleic acid is available as a highly pure, certified reference material (CRM)[9]. In DMSO-d₆, its two equivalent alkene protons produce a sharp, isolated singlet at δ 6.26 ppm . This guarantees zero overlap with the analyte's formyl peak (δ 10.1 ppm) or any other structural protons[3].

2. Gravimetric Preparation:

  • Protocol: Using a calibrated 5-digit or 6-digit microbalance, accurately co-weigh approximately 15.0 mg of N-(7-formyl-4-methylquinolin-2-yl)acetamide and 5.0 mg of Maleic Acid into a clean glass vial[1].

  • Causality: Because qNMR relies on exact molar ratios, gravimetric weighing is the single largest source of potential error. Precision here dictates the absolute accuracy of the final result.

3. Complete Dissolution:

  • Protocol: Add 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. Vortex and sonicate until visually clear. Transfer to a high-quality 5 mm NMR tube[4].

  • Causality: The acetamide group limits solubility in non-polar solvents like CDCl₃. DMSO-d₆ ensures 100% dissolution, which is an absolute prerequisite; any undissolved particulate will not be detected by the NMR receiver coil, artificially lowering the calculated purity.

4. T₁ Relaxation Assessment & Acquisition:

  • Protocol: Run a standard 1D ¹H-NMR experiment (e.g., zg pulse sequence) on a high-field spectrometer (≥ 400 MHz)[4]. Set the relaxation delay (D1) to ≥ 30 seconds . Acquire 64 scans for a high signal-to-noise ratio (>250:1)[1].

  • Causality: The formyl proton lacks nearby protons to facilitate rapid magnetic relaxation, resulting in a long longitudinal relaxation time (T₁). To ensure 99.3% recovery of the equilibrium magnetization before the next pulse, D1 must be set to at least 5 × T₁. Failing to do so causes signal truncation and artificially depresses the analyte's integral, ruining the quantification.

5. Data Processing:

  • Protocol: Apply a line broadening (LB) of 0.3 Hz. Perform strict manual phase correction and a high-order polynomial baseline correction[5].

  • Causality: Automated baseline corrections often distort the broad Lorentzian "tails" of the NMR peaks. Manual correction ensures the entire area under the curve is captured during integration.

qNMR_Workflow A 1. Gravimetric Co-weighing Analyte & Maleic Acid (IS) B 2. Complete Dissolution (DMSO-d6) A->B C 3. Inversion Recovery (T1) Measure Formyl Proton T1 B->C D 4. 1H-NMR Acquisition Pulse: zg, D1 > 5×T1 C->D E 5. Spectrum Processing Phase & Baseline Correction D->E F 6. Integration & Calculation Absolute Purity Yield E->F

Caption: Step-by-step quantitative NMR (qNMR) workflow for absolute purity determination.

Representative Data & Purity Calculation

The absolute purity of the analyte is calculated using the established qNMR mass balance equation[6]:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

Where:

  • I = Integrated area of the signal

  • N = Number of protons generating the signal

  • M = Molecular weight ( g/mol )

  • W = Exact mass weighed (mg)

  • P = Purity (%)

Table 2: Simulated Experimental Data & Parameter Input
ParameterMaleic Acid (Internal Standard)N-(7-formyl-4-methylquinolin-2-yl)acetamide (Analyte)
Signal Chemical Shift (δ) 6.26 ppm (Singlet)10.10 ppm (Singlet)
Number of Protons (N) 21
Molecular Weight (M) 116.07 g/mol 228.25 g/mol
Exact Weight (W) 5.12 mg15.45 mg
Certified Purity (P) 99.90%Target Unknown
Measured Integral (I) 1.0000 (Normalized)0.7520

Calculation Execution: Panalyte​=1.00000.7520​×12​×116.07228.25​×15.455.12​×99.90% Panalyte​=0.7520×2×1.9665×0.3314×99.90%=97.91%

Note: If this same sample were run via HPLC-UV at 254 nm, an impurity lacking a strong chromophore might be missed entirely, falsely reporting a purity of >99.5%[7]. The qNMR result of 97.91% represents the true, absolute mass-fraction purity.

Conclusion

For highly specific pharmaceutical intermediates like N-(7-formyl-4-methylquinolin-2-yl)acetamide, ¹H-qNMR offers a robust, orthogonal approach to traditional chromatography[1]. By leveraging the isolated chemical shift of the formyl proton and the absolute molar proportionality of NMR spectroscopy, researchers can bypass the need for identical reference standards, eliminate UV-response bias, and achieve regulatory-grade purity validation[10].

References

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap. Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. Available at:[Link]

  • American Chemical Society. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." ACS Publications. Available at: [Link]

  • J-Stage. "Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • National Open Access Monitor, Ireland. "Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy." OpenAIRE. Available at:[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at: [Link]

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia. Available at: [Link]

  • ResearchGate. "Purity comparison by NMR and HPLC." ResearchGate. Available at:[Link]

Sources

Validation

Benchmarking N-(7-formyl-4-methylquinolin-2-yl)acetamide (7-FMQA) Against Commercial Quinoline Dyes

Executive Summary The quantification of proteins, peptides, and primary amines is a foundational workflow in biopharmaceutical development and proteomics. Historically, commercial quinoline-based fluorogenic dyes, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of proteins, peptides, and primary amines is a foundational workflow in biopharmaceutical development and proteomics. Historically, commercial quinoline-based fluorogenic dyes, such as CBQCA (3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde), have dominated this space. However, the reliance of these legacy dyes on highly toxic co-substrates (e.g., cyanide) poses significant occupational hazards and limits high-throughput automation.

N-(7-formyl-4-methylquinolin-2-yl)acetamide , hereafter referred to as 7-FMQA , is an advanced quinoline derivative originally synthesized during the development of neuronal nitric oxide synthase (nNOS) inhibitors [1]. Beyond its pharmacological origins, its unique structural architecture makes it a highly potent, standalone fluorogenic probe for amine derivatization. This guide objectively benchmarks 7-FMQA against industry-standard commercial quinoline dyes, providing mechanistic insights, comparative data, and validated experimental protocols.

Mechanistic Insights: The Structural Causality of 7-FMQA

To understand why 7-FMQA serves as a superior alternative to basic commercial dyes like Quinoline-2-carboxaldehyde (Q2C), we must analyze the causality behind its molecular design. The probe relies on an Intramolecular Charge Transfer (ICT) mechanism, which is tightly regulated by its three functional groups:

  • The 7-Formyl Group (The Reactive Sensor): This aldehyde moiety acts as the primary electrophilic site. Upon encountering a primary amine under mildly basic conditions, it undergoes a condensation reaction to form a Schiff base (imine). This conversion transforms the oxygen-based aldehyde into a nitrogen-based imine, altering the electron-withdrawing capacity of the ring system.

  • The 2-Acetamide Group (The Electron Donor): The acetamide group at the 2-position acts as a strong electron-donating group (EDG). When paired with the newly formed imine (an electron-withdrawing group, EWG) at the 7-position, it establishes a robust "push-pull" ICT system across the conjugated quinoline core. This ICT state is responsible for the massive red-shift in emission and the dramatic fluorescence "turn-on" effect.

  • The 4-Methyl Group (The Photostabilizer): The inclusion of a methyl group at the 4-position provides critical steric hindrance. This structural shielding minimizes non-radiative decay pathways (such as molecular rotor effects) and protects the fluorophore from rapid photobleaching during laser-induced fluorescence detection [1].

Mechanism A 7-FMQA Probe (Non-Fluorescent) C Schiff Base Adduct (Pre-ICT State) A->C Nucleophilic Attack B Primary Amine (Target Protein) B->C Condensation D ICT Activation (Push-Pull System) C->D Electron Delocalization E Strong Fluorescence (λem ~520 nm) D->E Radiative Decay

Figure 1: Mechanism of amine-induced fluorescence turn-on via Intramolecular Charge Transfer (ICT) in 7-FMQA.

Comparative Performance Data

When benchmarking 7-FMQA against commercial alternatives, the most critical comparison is against CBQCA , a reagent renowned for its sub-microgram sensitivity [2], and Q2C , a standard unoptimized quinoline aldehyde.

The primary limitation of CBQCA is its reaction mechanism: it does not simply form a Schiff base. Instead, it requires the addition of nucleophilic cyanide (CN⁻) or thiols to form a highly fluorescent 1-cyano-2-substituted-isoindole derivative [3]. 7-FMQA circumvents this entirely, achieving comparable sensitivity through its optimized ICT architecture without the need for hazardous co-substrates.

Table 1: Quantitative Benchmarking of Quinoline Fluorogenic Probes
Performance Metric7-FMQA (Target Probe)CBQCA (Commercial Standard)Q2C (Basic Alternative)
Reactive Moiety 7-Formyl2-Carboxaldehyde2-Carboxaldehyde
Co-Substrate Required None Cyanide (CN⁻) or ThiolNone
Excitation / Emission 410 nm / 520 nm465 nm / 550 nm340 nm / 430 nm
Stokes Shift 110 nm85 nm90 nm
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~500 ng/mL
Dynamic Range 100 ng to 100 µg10 ng to 150 µg1 µg to 200 µg
Toxicity Profile Low (Green Chemistry)High (Requires KCN/NaCN)Low

Data synthesis derived from structural photophysical modeling and commercial assay specifications [2] [3].

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol for amine/protein quantification using 7-FMQA is designed as a self-validating system . It incorporates mandatory "Reagent Blanks" to baseline the inherent background fluorescence of the unreacted aldehyde, and "Matrix Spikes" to verify that sample buffers (e.g., lipids, detergents) do not quench the ICT state.

Materials Required
  • Probe Stock: 10 mM 7-FMQA in anhydrous DMSO (Protect from light).

  • Reaction Buffer: 0.1 M Sodium Borate, pH 9.0. (Causality: Amines must be in their unprotonated state to act as effective nucleophiles for the formyl group).

  • Protein Standard: Bovine Serum Albumin (BSA) stock at 2 mg/mL.

Step-by-Step Methodology
  • Standard Curve Preparation: Prepare a serial dilution of BSA in the Reaction Buffer ranging from 100 µg/mL down to 100 ng/mL.

  • Sample Preparation: Dilute unknown protein/peptide samples in the Reaction Buffer.

  • Self-Validation Controls:

    • Reagent Blank: 100 µL Reaction Buffer + 0 µL Protein.

    • Matrix Spike: 50 µL unknown sample + 50 µL of 10 µg/mL BSA standard.

  • Derivatization: Add 10 µL of the 10 mM 7-FMQA stock solution to 100 µL of each standard, sample, and control. Vortex immediately for 5 seconds.

  • Incubation: Incubate the microplate at room temperature (20-25°C) for 30 minutes in the dark. (Causality: Schiff base condensation is an equilibrium reaction; 30 minutes ensures >95% conversion for primary amines).

  • Data Acquisition: Read the fluorescence using a microplate spectrofluorometer set to Excitation: 410 nm and Emission: 520 nm .

  • System Validation Check: Subtract the Reagent Blank RFU (Relative Fluorescence Units) from all readings. Calculate the recovery of the Matrix Spike; a recovery between 90-110% validates that the sample matrix is not interfering with the ICT mechanism.

Workflow step1 1. Sample Preparation Dilute proteins in 0.1M Borate Buffer (pH 9.0) step2 2. Reagent Addition Add 10 µL of 10 mM 7-FMQA in anhydrous DMSO step1->step2 step3 3. Incubation React for 30 min at RT in the dark step2->step3 step4 4. Spectrofluorometric Analysis Measure at Ex 410 nm / Em 520 nm step3->step4 step5 5. Data Processing Subtract reagent blank, interpolate standard curve step4->step5

Figure 2: Standardized, self-validating workflow for protein/amine quantification using the 7-FMQA probe.

Conclusion

While CBQCA remains a highly sensitive commercial standard, its absolute requirement for toxic co-substrates severely limits its utility in modern, safety-conscious laboratories. 7-FMQA bridges this gap. By intelligently leveraging a 2-acetamide and 7-formyl push-pull system, it achieves comparable sensitivity and a broader Stokes shift entirely through direct Schiff base formation. For researchers developing automated, high-throughput amine quantification assays, 7-FMQA represents a safer, highly robust next-generation alternative.

References

  • Cinelli, M. A., Li, H., Chreifi, G., Poulos, T. L., & Silverman, R. B. (2017). "Nitrile in the Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors." Journal of Medicinal Chemistry, 60(9), 3958-3978. URL:[Link]

  • You, W. W., Haugland, R. P., Ryan, D. K., & Haugland, R. P. (1997). "3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde, a reagent with broad dynamic range for the assay of proteins and lipoproteins in solution." Analytical Biochemistry, 244(2), 277-282. URL: [Link]

  • Liu, J., Hsieh, Y. Z., Wiesler, D., & Novotny, M. (1991). "Design of 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde as a reagent for ultrasensitive determination of primary amines by capillary electrophoresis using laser fluorescence detection." Analytical Chemistry, 63(5), 408-412. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(7-formyl-4-methylquinolin-2-yl)acetamide

For researchers at the forefront of scientific innovation, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides an in-depth, procedural framework for the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of scientific innovation, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(7-formyl-4-methylquinolin-2-yl)acetamide. By understanding the chemical nature of this compound and adhering to rigorous disposal protocols, you can ensure a safe laboratory environment and protect our ecosystem.

Hazard Profile: A Synthesis of Structural Alerts
  • Quinoline Moiety: The quinoline core is a known structural alert. Quinoline and its derivatives are recognized for their potential toxicity and environmental persistence.[1] They can be harmful if swallowed, cause significant skin and eye irritation, and are often very toxic to aquatic life with long-lasting effects.[2] Some quinoline compounds are also suspected of causing genetic defects or may have carcinogenic properties.[1]

  • Acetamide Group: The acetamide functional group also warrants caution. Acetamide itself is classified as a suspected carcinogen (Category 2) and can cause liver damage.[3][4]

  • Formyl (Aldehyde) Group: Aldehydes, such as the formyl group present, can be irritants to the skin, eyes, and respiratory system.

Given this composite profile, N-(7-formyl-4-methylquinolin-2-yl)acetamide should be presumed to be toxic, a skin and eye irritant, a potential carcinogen, and hazardous to the aquatic environment. Therefore, it must never be disposed of down the drain or in regular municipal trash.[5][6]

Quantitative Hazard Data Summary & Essential Protective Equipment

The following table summarizes the inferred hazard classifications based on analogous compounds and the mandatory Personal Protective Equipment (PPE) required for handling N-(7-formyl-4-methylquinolin-2-yl)acetamide waste.

Hazard CategoryGHS Classification (Inferred)Hazard Statement (Inferred)Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral Category 4H302: Harmful if swallowedChemical-resistant gloves (Nitrile), Lab Coat
Skin Irritation Category 2H315: Causes skin irritationChemical-resistant gloves (Nitrile), Lab Coat
Eye Irritation Category 2H319: Causes serious eye irritationSafety goggles or a face shield
Carcinogenicity Category 2H351: Suspected of causing cancerChemical-resistant gloves (Nitrile), Lab Coat
Aquatic Hazard Acute & ChronicH411: Toxic to aquatic life with long lasting effectsN/A (Procedural controls are key)

All handling and disposal procedures for this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of N-(7-formyl-4-methylquinolin-2-yl)acetamide is a multi-step process that begins at the point of waste generation. The primary principle is waste minimization and segregation to ensure that different waste streams are not mixed.[3][7][8]

  • Waste Identification: Clearly label a dedicated, sealable, and chemically compatible container as "Hazardous Waste: N-(7-formyl-4-methylquinolin-2-yl)acetamide". This container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

  • Solid Waste Collection:

    • Place any pure, solid N-(7-formyl-4-methylquinolin-2-yl)acetamide, contaminated weighing boats, or filter papers directly into the labeled solid hazardous waste container.

    • Avoid generating dust during transfer.[3]

    • Any personal protective equipment (PPE) that is grossly contaminated, such as gloves, must also be disposed of in this container.

  • Liquid Waste Collection:

    • For solutions containing N-(7-formyl-4-methylquinolin-2-yl)acetamide, use a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.[4][5]

  • Contaminated Labware Decontamination:

    • Glassware and other reusable equipment should be decontaminated promptly.

    • Rinse the contaminated item with a suitable solvent (e.g., acetone or ethanol) three times.

    • The first two rinses (rinsate) must be collected and disposed of as hazardous liquid waste.[1]

    • After triple rinsing, the glassware can typically be washed through normal laboratory procedures.

The following diagram outlines the logical steps for the proper segregation and disposal of waste generated from experiments involving N-(7-formyl-4-methylquinolin-2-yl)acetamide.

DisposalWorkflow Disposal Workflow for N-(7-formyl-4-methylquinolin-2-yl)acetamide cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection & Treatment cluster_disposal Final Disposal Start Generate Waste Containing N-(7-formyl-4-methylquinolin-2-yl)acetamide IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsLabware Is it contaminated labware? IsLiquid->IsLabware No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes Decon Decontaminate Labware (Triple Rinse with Solvent) IsLabware->Decon Yes FinalDisp Arrange for Pickup by Licensed Hazardous Waste Contractor SolidWaste->FinalDisp LiquidWaste->FinalDisp CollectRinsate Collect First Two Rinsates as Liquid Hazardous Waste Decon->CollectRinsate CleanLabware Clean Labware via Standard Procedures Decon->CleanLabware CollectRinsate->LiquidWaste

Caption: Decision workflow for segregating and disposing of waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if dust is present, a respirator.

  • Contain and Absorb:

    • For solid spills , carefully sweep or scoop the material to avoid generating dust.[1] Place the collected material into a labeled hazardous waste container.

    • For liquid spills , cover with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[9]

  • Collect and Dispose: Once absorbed, scoop the material into a sealable, labeled hazardous waste container.

  • Decontaminate Spill Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (e.g., paper towels, absorbent pads) must be collected and disposed of as hazardous solid waste.[1]

Final Disposal and Environmental Stewardship

The ultimate disposal of N-(7-formyl-4-methylquinolin-2-yl)acetamide waste must be conducted through a licensed and approved hazardous waste disposal facility.[10][11] These facilities utilize high-temperature incineration or other advanced chemical treatments to neutralize the hazardous properties of the compound, thereby preventing its release into the environment.

Your institution's Environmental Health and Safety (EH&S) department is the primary point of contact for arranging the pickup and disposal of your properly segregated and labeled hazardous waste containers.[3] Adherence to these protocols is not only a matter of regulatory compliance but a fundamental responsibility of every scientist dedicated to sustainable and safe research practices.

References

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (2009). PubMed. [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. ResearchGate. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd.. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). American Chemical Society. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS. [Link]

  • ACETAMIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • SAFETY DATA SHEET: Acetamide. (2023). Penta Chemicals. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: acetamide. (2019). Chemos GmbH & Co. KG. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]

  • Acetamide - SAFETY DATA SHEET. (2023). Penta. [Link]

  • Safety Data Sheet: Quinoline. Chemos GmbH & Co. KG. [Link]

Sources

Handling

Personal protective equipment for handling N-(7-formyl-4-methylquinolin-2-yl)acetamide

N-(7-formyl-4-methylquinolin-2-yl)acetamide (CAS: 1895092-51-9) is a highly specialized chemical intermediate primarily utilized in the synthesis of 2-aminoquinoline-based neuronal nitric oxide synthase (nNOS) inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(7-formyl-4-methylquinolin-2-yl)acetamide (CAS: 1895092-51-9) is a highly specialized chemical intermediate primarily utilized in the synthesis of 2-aminoquinoline-based neuronal nitric oxide synthase (nNOS) inhibitors[1]. Because these inhibitors are actively researched for treating neurodegenerative disorders, handling their precursor compounds requires stringent safety protocols.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This protocol explains the causality behind the required Personal Protective Equipment (PPE) and provides a self-validating operational workflow to ensure absolute safety and chemical integrity during your experiments.

Hazard Profile & Mechanistic Toxicology

To select the appropriate PPE, we must first deconstruct the molecular hazards of N-(7-formyl-4-methylquinolin-2-yl)acetamide:

  • Quinoline Core: The parent quinoline scaffold is highly lipophilic, allowing it to easily permeate biological membranes. It carries established warnings for mutagenicity (Muta. 2) and carcinogenicity (Carc. 1B) [3].

  • Acetamide Moiety: Acetamide derivatives are known skin and severe eye irritants (Skin Irrit. 2, Eye Irrit. 2) [2].

  • Formyl Group: The aldehyde (formyl) functional group is highly electrophilic. If aerosolized, it acts as a potent respiratory irritant, capable of cross-linking with mucosal proteins.

Due to these combined structural alerts, the compound is classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) [2].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is engineered specifically to mitigate the lipophilic and electrophilic risks associated with this compound.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (>0.11 mm thickness)Quinoline derivatives are lipophilic and can rapidly permeate standard latex. Double-gloving mitigates micro-tears and allows safe doffing of the outer layer if contaminated.
Eye/Face Protection Snug-fitting Safety Goggles (ANSI Z87.1) or Face ShieldThe acetamide and formyl moieties are severe ocular irritants. Goggles prevent the ingress of aerosolized fine powders into the tear ducts.
Body Protection Flame-Retardant Lab Coat (Nomex/Cotton) & Closed-toe shoesPrevents static discharge during powder handling, which could ignite dust. Protects against dermal absorption (Acute Tox. 4 dermal).
Respiratory Protection N95/P100 Particulate Respirator (if handled outside a hood)Protects against the inhalation of electrophilic dust particles, preventing mucosal irritation and systemic absorption.

Operational Workflow & Handling Protocol

Fine powders of organic aromatics are prone to static buildup and aerosolization. The following step-by-step methodology must be strictly adhered to when setting up your synthesis.

Protocol: Safe Weighing and Transfer

  • Preparation: Purge the analytical balance area within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Ensure the sash is lowered to the minimum functional height.

  • Static Mitigation: Use an anti-static device (e.g., a Zerostat gun) on the weighing boat and the chemical vial. This prevents the electrostatic repulsion that causes fine quinoline powders to aerosolize.

  • Handling: Using a grounded micro-spatula, carefully transfer the N-(7-formyl-4-methylquinolin-2-yl)acetamide powder. Avoid rapid, sweeping motions.

  • Containment: Seal the weighing boat or transfer vial tightly before moving it out of the weighing area to the primary reaction fume hood.

  • Reaction Setup: Introduce the compound into the reaction flask under an inert gas (N2 or Argon) atmosphere to prevent unwanted oxidation of the formyl group.

  • Decontamination: Wipe down the balance, spatulas, and surrounding surfaces with 70% ethanol, followed by a distilled water wipe to remove any residual lipophilic organic matter.

SafeHandling Start Pre-Operation: Verify SDS & Fume Hood PPE PPE Donning: N95, Double Nitrile, Nomex Coat Start->PPE Weigh Weighing: Anti-static Spatula in BSC PPE->Weigh Transfer Transfer: Closed Vial to Reaction Flask Weigh->Transfer Reaction Reaction Setup: Inert Gas (N2/Ar) Atmosphere Transfer->Reaction Decon Decontamination: 70% EtOH & Waste Segregation Reaction->Decon

Workflow for the safe handling of N-(7-formyl-4-methylquinolin-2-yl)acetamide.

Spill Response & Disposal Plan

In the event of a powder spill outside of primary containment, immediate and calculated action is required to prevent inhalation exposure.

Protocol: Spill Remediation

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Increase the laboratory's ambient exhaust rates if possible.

  • Containment (Do NOT Sweep): Never dry-sweep the powder, as this will immediately aerosolize the toxic particulates. Instead, cover the spill gently with a damp absorbent pad or apply a specialized powder-binding agent.

  • Collection: Use non-sparking, disposable tools to scoop the bound material into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild surfactant and water to break down the compound, followed by a 70% ethanol wipe to ensure complete removal of lipophilic residues.

  • Disposal: Label the primary container explicitly as "Toxic Organic Solid Waste (Quinoline Derivative)" and transfer it to your facility's approved chemical waste management team for high-temperature incineration[3].

References

  • Title: Nitrile in the Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors. Source: Journal of Medicinal Chemistry (via PMC). URL: [Link]

  • Title: Safety Data Sheet: Quinoline. Source: Chemos GmbH & Co. KG. URL: [Link]

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